1-Methylazetidin-3-amine dihydrochloride
Description
The exact mass of the compound this compound is 158.0377538 g/mol and the complexity rating of the compound is 47.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-6-2-4(5)3-6;;/h4H,2-3,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNBEYKDTSEYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660688 | |
| Record name | 1-Methylazetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959918-41-3, 1139634-75-5 | |
| Record name | 1-Methylazetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1-N-methyl-azetidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-methylazetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-Methylazetidin-3-amine Dihydrochloride
Abstract
1-Methylazetidin-3-amine is a critical saturated heterocyclic building block in modern medicinal chemistry, prized for its role as a versatile scaffold in the development of novel therapeutics. Its strained four-membered ring imparts unique conformational constraints and physicochemical properties to parent molecules. This guide provides an in-depth, field-proven methodology for the synthesis of 1-Methylazetidin-3-amine as its stable dihydrochloride salt. We will explore a robust and scalable synthetic pathway, elucidating the causal logic behind procedural choices, from the selection of starting materials and protecting group strategy to the final N-methylation and salt formation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and reliable guide to the preparation of this key intermediate.
Strategic Overview: A Retrosynthetic Approach
The synthesis of 1-Methylazetidin-3-amine dihydrochloride is most effectively approached by dissecting the molecule into its key synthetic precursors. A logical retrosynthetic analysis reveals a strategy centered on the sequential construction and functionalization of the azetidine core.
Our strategy hinges on a commercially available and stable precursor, which is then functionalized. The core logic involves:
-
Protecting Group Strategy : The presence of two reactive nitrogen atoms necessitates an orthogonal protecting group strategy. We will protect the exocyclic amine as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to the conditions required for N-methylation of the azetidine ring and can be cleanly removed under acidic conditions.
-
Azetidine Core Synthesis : We begin with a pre-formed azetidine ring, specifically tert-Butyl azetidin-3-ylcarbamate, which serves as our key intermediate. This avoids the complexities and potential low yields of de novo azetidine ring formation.
-
N-Methylation : The secondary amine of the azetidine ring is selectively methylated. Reductive amination is the method of choice due to its high efficiency, selectivity, and mild conditions, preventing the common side reaction of over-alkylation to a quaternary ammonium salt.
-
Deprotection and Salt Formation : The final step involves the acidic cleavage of the Boc protecting group, which concurrently protonates both basic nitrogen centers to yield the stable dihydrochloride salt.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediate: tert-Butyl azetidin-3-ylcarbamate
While tert-Butyl azetidin-3-ylcarbamate is commercially available, its synthesis from more fundamental starting materials is a valuable process for large-scale campaigns. A reliable route begins with 1-benzhydrylazetidin-3-ol. The benzhydryl (Bzh) group is a robust protecting group for the azetidine nitrogen that is readily cleaved by hydrogenolysis.
Workflow: 1-Benzhydrylazetidin-3-ol to tert-Butyl azetidin-3-ylcarbamate
Caption: Synthetic workflow for the preparation of the key azetidine intermediate.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-amine[1]
This two-step, one-pot procedure converts the alcohol to an amine via a mesylate intermediate without requiring isolation of the mesylate.
-
Mesylation: To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile at 0 °C, add triethylamine (1.5 eq). Stir for 10 minutes, then add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Aqueous Quench: Upon completion, carefully quench the reaction by adding water. The mesylate intermediate, being sparingly soluble, will precipitate.
-
Isolation of Intermediate (Wet Cake): Isolate the precipitated solid by filtration and wash with water. The wet filter cake is used directly in the next step without drying. This is a critical efficiency step in process chemistry, as it avoids a full workup and purification of the often-unstable mesylate.
-
Amination: Transfer the wet cake to a pressure reactor (e.g., a Parr reactor). Add a solution of ammonium hydroxide (28-30% aq.) and isopropanol (1:1 v/v).
-
Reaction Conditions: Seal the reactor and heat to 70-80 °C with vigorous stirring. The internal pressure will increase. Maintain these conditions for 12-18 hours.
-
Work-up and Isolation: Cool the reactor to room temperature. Concentrate the reaction mixture under reduced pressure to remove isopropanol and excess ammonia. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-benzhydrylazetidin-3-amine.
Experimental Protocol: Boc Protection and Debenzylation
-
Boc Protection: Dissolve the crude 1-benzhydrylazetidin-3-amine (1.0 eq) in dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 4-6 hours. The Boc group protects the primary amine, rendering it unreactive in the subsequent hydrogenation step.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer, filter, and concentrate to give crude tert-butyl (1-benzhydrylazetidin-3-yl)carbamate, which can often be used directly.
-
Debenzylation (Hydrogenolysis): Dissolve the protected intermediate in methanol or ethanol. Add Palladium on carbon (10% Pd/C, 5-10 mol% Pd). The system is then placed under a hydrogen atmosphere (typically 50 psi to atmospheric pressure) and stirred vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 12-24 hours).
-
Final Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield tert-butyl azetidin-3-ylcarbamate as a solid.
Core Synthesis: N-Methylation via Reductive Amination
With the key intermediate in hand, the final carbon-nitrogen bond is formed on the azetidine ring. Reductive amination with formaldehyde is a superior method for N-methylation, offering high yields and excellent selectivity.
Mechanistic Rationale
The reaction proceeds via the formation of an intermediate iminium ion upon reaction of the secondary amine with formaldehyde. This electrophilic iminium species is then rapidly and irreversibly reduced by a mild hydride source, such as sodium triacetoxyborohydride [NaBH(OAc)₃], to yield the methylated amine. The choice of NaBH(OAc)₃ is strategic; it is mild enough not to reduce other functional groups (like the carbamate) and is not water-sensitive, allowing for a one-pot procedure.
Experimental Protocol: Synthesis of tert-Butyl (1-methylazetidin-3-yl)carbamate
-
Reaction Setup: To a stirred solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add aqueous formaldehyde (37% solution, 1.2 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate hemiaminal and its subsequent dehydration to the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence.
-
Reaction Completion: Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary, but is often of sufficient purity for the final step.
Final Step: Boc Deprotection and Dihydrochloride Salt Formation
The final transformation is the removal of the Boc protecting group. This is achieved under strongly acidic conditions, which simultaneously protonates the two basic nitrogen atoms to form the stable, crystalline dihydrochloride salt.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the crude tert-butyl (1-methylazetidin-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Acidification: Cool the solution to 0 °C in an ice bath. Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated aqueous HCl, >2.5 eq) dropwise with stirring. The use of HCl in an organic solvent is often preferred as it facilitates the precipitation of the final salt.
-
Deprotection and Precipitation: Allow the reaction to warm to room temperature and stir for 2-12 hours. The deprotection is typically accompanied by the evolution of isobutylene and carbon dioxide. The product, this compound, will precipitate from the solution as a white solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or acetone to remove any non-polar impurities and to aid in drying.
-
Final Product: Dry the white solid under vacuum to a constant weight to afford this compound.
Data Summary and Characterization
The following table summarizes expected outcomes and key characterization data for the synthetic sequence.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 1-Benzhydrylazetidin-3-amine | C₁₆H₁₈N₂ | 238.33 | 75-85 | Off-white solid |
| tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate | C₂₁H₂₆N₂O₂ | 354.45 | 90-98 | White solid |
| tert-Butyl azetidin-3-ylcarbamate | C₈H₁₆N₂O₂ | 172.22 | 85-95 | White solid |
| tert-Butyl (1-methylazetidin-3-yl)carbamate | C₉H₁₈N₂O₂ | 186.25 | 80-90 | Colorless oil/white solid |
| This compound | C₄H₁₂Cl₂N₂ | 159.06 | 90-98 | White crystalline solid |
Characterization of Final Product (this compound):
-
¹H NMR (D₂O): δ 4.40-4.55 (m, 2H), 4.15-4.30 (m, 2H), 4.00-4.15 (m, 1H), 2.95 (s, 3H).
-
¹³C NMR (D₂O): δ 55.1 (2C), 43.8, 39.5.
-
Mass Spec (ESI+): m/z = 87.1 [M+H]⁺ (for free base).
Conclusion
This guide has detailed a robust and scalable synthetic route to this compound. The strategy leverages a logical sequence of protection, functionalization, and deprotection steps, employing reliable and well-understood chemical transformations. By explaining the rationale behind key procedural choices, such as the use of a wet-cake intermediate and the selection of reductive amination for N-methylation, we provide a framework that is not only reproducible but also adaptable for process optimization. This valuable building block can now be confidently prepared for application in diverse drug discovery and development programs.
An In-depth Technical Guide to the Spectral Analysis of 1-Methylazetidin-3-amine Dihydrochloride
Introduction
1-Methylazetidin-3-amine dihydrochloride is a small, cyclic diamine of significant interest in medicinal chemistry and drug development.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutic agents.[2] As with any synthesized compound destined for pharmaceutical use, rigorous structural characterization and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying causality for methodological choices, ensuring a robust and reproducible analytical workflow.
Overall Analytical Workflow
A comprehensive characterization of this compound follows a structured workflow. This process ensures that each analytical technique provides complementary information, leading to an unambiguous structural confirmation and purity assessment.
Caption: Overall workflow for the spectroscopic analysis of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide definitive information about its atomic connectivity and chemical environment.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following numbering scheme is used. As a dihydrochloride salt, both nitrogen atoms are protonated, forming ammonium ions.
Caption: Structure of 1-Methylazetidin-3-amine cation with atom numbering for NMR.
Experimental Protocol: ¹H and ¹³C NMR
-
Rationale for Solvent Choice: Deuterated water (D₂O) is an excellent solvent for highly polar dihydrochloride salts. A key consequence of using D₂O is that the acidic protons on the nitrogen atoms (N-H) will exchange with deuterium and become invisible in the ¹H NMR spectrum.[3] This simplifies the spectrum by removing broad N-H signals, allowing for clearer observation of the C-H signals.
-
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of D₂O.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation and Discussion
The expected chemical shifts (δ) are predicted based on the structure and general values for similar compounds.[4][5]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Atom Label | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |
| C4-H₃ | ~3.0 | Singlet (s) | 3H | ~45 |
| C2-H₂ / C'2-H₂ | ~3.8 - 4.2 | Multiplet (m) | 4H | ~55 |
| C3-H | ~4.3 - 4.6 | Multiplet (m) | 1H | ~30 |
-
¹H NMR Analysis:
-
C4-H₃ (Methyl Group): The three protons on the methyl group attached to the quaternary nitrogen (N1) are expected to appear as a sharp singlet around 3.0 ppm.
-
C2-H₂ / C'2-H₂ (Ring CH₂): The four protons on the two CH₂ groups of the azetidine ring are chemically equivalent but will show complex splitting patterns due to coupling with each other and with the C3 proton. They are expected in the 3.8 - 4.2 ppm region, shifted downfield due to the adjacent positively charged nitrogen.
-
C3-H (Ring CH): The single proton on the carbon bearing the amino group is the most deshielded proton on the carbon skeleton and is expected to appear as a multiplet further downfield, around 4.3 - 4.6 ppm.
-
NH Protons: As noted, the signals for the NH₃⁺ and N⁺-H protons will not be observed in D₂O.
-
-
¹³C NMR Analysis:
-
The molecule has three distinct carbon environments, and thus three signals are expected in the proton-decoupled spectrum.
-
C3: The carbon attached to the primary amine (C3) is expected to be the most upfield signal, around 30 ppm.
-
C4 (Methyl): The methyl carbon (C4) will appear around 45 ppm.
-
C2 / C'2: The two equivalent methylene carbons in the ring (C2, C'2) will be the most downfield, around 55 ppm, due to their proximity to the quaternary nitrogen.
-
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Rationale for Technique Choice: ESI is a "soft" ionization technique ideal for polar and charged molecules like amine salts. It typically generates the protonated molecular ion with minimal fragmentation, making it easy to determine the molecular weight.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The mass analyzer (e.g., Quadrupole, Time-of-Flight) will separate the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation and Discussion
-
Molecular Weight Calculation: The free base, 1-Methylazetidin-3-amine, has a molecular formula of C₄H₁₀N₂.
-
Monoisotopic Mass: 86.0844 Da.[6]
-
-
Expected Ion: In positive mode ESI-MS, the analysis of the free base is expected to show a prominent peak for the protonated molecule, [M+H]⁺.
-
Predicted m/z: 86.0844 + 1.0078 (mass of H⁺) = 87.0922
-
-
Nitrogen Rule: The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd molecular weight.[3][7] The free base has two (an even number of) nitrogen atoms and an even nominal mass (86 Da), which is consistent with the rule. The observed [M+H]⁺ ion at m/z 87 will be an odd number.
-
Fragmentation: While ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for cyclic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond), which can lead to ring-opening.[8][9] The strained four-membered ring of azetidine may also fragment through other pathways.
Caption: Potential fragmentation pathways for the [M+H]⁺ ion of 1-Methylazetidin-3-amine.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
-
Rationale for Technique Choice: For a solid, hygroscopic hydrochloride salt, Attenuated Total Reflectance (ATR) is often the preferred method as it requires minimal sample preparation and reduces interference from atmospheric moisture. Alternatively, preparing a potassium bromide (KBr) pellet can be used.[4][10]
-
Methodology (ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Interpretation and Discussion
The dihydrochloride salt form dramatically influences the IR spectrum compared to the free base. The primary and tertiary amines are protonated to form ammonium salts.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 | N-H Stretch | Primary (R-NH₃⁺) and Tertiary (R₃N⁺-H) Ammonium |
| 2980 - 2850 | C-H Stretch | Alkanes (CH₃, CH₂, CH) |
| ~1600 - 1500 | N-H Bend | Ammonium Salt |
| 1220 - 1020 | C-N Stretch | Aliphatic Amine |
-
N-H Stretching: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region.[11] This is characteristic of the N-H stretching vibrations in the ammonium groups (R-NH₃⁺ and R₃N⁺-H). This broad envelope often obscures the C-H stretching vibrations.[11]
-
C-H Stretching: The aliphatic C-H stretches from the methyl and azetidine ring protons will appear as sharper peaks on top of or as a shoulder to the broad N-H stretch, typically between 2980-2850 cm⁻¹.[4]
-
N-H Bending: The bending vibrations for the ammonium groups typically appear in the 1600-1500 cm⁻¹ region.[12]
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is expected in the fingerprint region, between 1220-1020 cm⁻¹.[12]
Summary
The collective data from NMR, MS, and IR spectroscopy provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups, particularly confirming the ammonium salt form. This multi-technique approach ensures the structural integrity and identity of the compound, a critical requirement for its application in research and drug development.
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Video: Mass Spectrometry of Amines [jove.com]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. youtube.com [youtube.com]
- 10. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the ¹H and ¹³C NMR of 1-Methylazetidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of small molecules in pharmaceutical research and development. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Methylazetidin-3-amine dihydrochloride, a substituted azetidine derivative of interest in medicinal chemistry. We will delve into the theoretical principles governing the spectral features of this molecule, including the influence of the strained azetidine ring and the protonation state of the two amine functionalities. This document will serve as a practical reference for scientists engaged in the synthesis, characterization, and quality control of related compounds.
Introduction: The Structural Significance of this compound
1-Methylazetidin-3-amine is a saturated heterocyclic compound featuring a four-membered azetidine ring, a tertiary amine within the ring, and a primary amine substituent. The dihydrochloride salt form is common for improving the stability and solubility of such amines. The strained four-membered ring and the presence of two basic nitrogen atoms create a unique electronic environment, which is reflected in its NMR spectra. An accurate interpretation of these spectra is crucial for confirming the molecular structure and purity of the compound.
In its dihydrochloride form, both the endocyclic tertiary amine and the exocyclic primary amine are expected to be protonated, forming a dication. This has a profound effect on the chemical shifts of nearby protons and carbons due to the electron-withdrawing nature of the positively charged nitrogen atoms.
Molecular Structure of this compound
Caption: Structure of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to show distinct signals for the N-methyl group, the azetidine ring protons, and the amine protons. The exact chemical shifts and multiplicities are highly dependent on the solvent used, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), due to the exchange of labile amine protons and solvent-solute interactions.[1]
Predicted ¹H NMR Spectrum
Based on the structure and the principles of NMR spectroscopy, we can predict the following signals:
-
N-CH₃ (Methyl Protons): These protons are attached to a positively charged nitrogen atom, which will deshield them, causing a downfield shift compared to a neutral N-methyl group. This signal is expected to appear as a singlet.
-
Azetidine Ring Protons (CH₂ and CH): The protons on the four-membered ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and will likely appear as two separate multiplets. The proton on C3 is a methine proton and will be coupled to the adjacent methylene protons. The protonation of the ring nitrogen will cause a significant downfield shift for all ring protons.
-
Amine Protons (NH₃⁺): In an aprotic solvent like DMSO-d₆, the protons of the primary ammonium group would likely appear as a broad singlet. In a protic solvent like D₂O, these protons will exchange with the solvent and may not be observed, or may appear as a very broad, low-intensity signal.
Experimental ¹H NMR Data
An experimental ¹H NMR spectrum of 3-(Methylamino)azetidine dihydrochloride in D₂O shows the following key features:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | Multiplet | 1H | CH (C3) |
| ~4.0 | Multiplet | 4H | CH₂ (C2, C4) |
| ~2.9 | Singlet | 3H | N-CH₃ |
Note: The spectrum was referenced to the residual water peak.
Interpretation and Causality
-
Downfield Shift of Ring Protons: The azetidine ring protons (CH and CH₂) are significantly deshielded, appearing around 4.0-4.3 ppm. This is a direct consequence of the electron-withdrawing inductive effect of the two positively charged nitrogen atoms (the endocyclic N-methylaminium and the exocyclic ammonium group).
-
N-Methyl Singlet: The singlet at approximately 2.9 ppm is characteristic of the N-methyl group. Its downfield position is also due to the adjacent positive charge on the nitrogen.
-
Signal Multiplicity: The multiplets for the ring protons arise from complex spin-spin coupling. The C3 proton is coupled to the four protons on C2 and C4. The protons on C2 and C4 are coupled to each other (geminal coupling) and to the C3 proton (vicinal coupling). The exact coupling constants would require higher field NMR and spectral simulation to determine accurately.
-
Absence of NH₃⁺ Signal: As the spectrum was likely acquired in D₂O, the acidic protons of the ammonium group exchange with the deuterium of the solvent, leading to their signal being absent or averaged with the residual HDO peak.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
Predicted ¹³C NMR Spectrum
For this compound, we anticipate three distinct carbon signals:
-
N-CH₃ Carbon: This carbon will be shifted downfield due to the attachment to the electron-withdrawing quaternary nitrogen.
-
Azetidine Ring Carbons (C2/C4 and C3): The methylene carbons (C2 and C4) are equivalent by symmetry and will appear as a single peak. The methine carbon (C3) will be a separate signal. Both will be shifted downfield due to the influence of the adjacent protonated nitrogen atoms. The C3 carbon, being attached to the exocyclic ammonium group, is expected to be significantly deshielded.
Estimated ¹³C NMR Chemical Shifts
While an experimental spectrum was not available, we can estimate the chemical shifts based on data from similar azetidine derivatives and general substituent effects.
| Estimated Chemical Shift (ppm) | Carbon Assignment | Rationale |
| ~55-60 | C2 / C4 | Attached to a positively charged nitrogen. |
| ~45-50 | C3 | Attached to the ammonium group and influenced by the ring nitrogen. |
| ~40-45 | N-CH₃ | Attached to a positively charged nitrogen. |
These are estimations and the actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup.
Sample Preparation
-
Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent for this hydrophilic dihydrochloride salt. For observation of labile NH protons, DMSO-d₆ would be the solvent of choice.
-
Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-100 ppm.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly valuable. A COSY spectrum will show correlations between coupled protons, while an HSQC spectrum will correlate each proton signal with its directly attached carbon.
Experimental Workflow for NMR Analysis
Caption: A logical workflow for the NMR-based structural elucidation of this compound.
Trustworthiness and Self-Validation
The protocols described herein form a self-validating system. The combination of 1D ¹H and ¹³C NMR provides orthogonal data sets. The chemical shifts in both spectra should be consistent with the proposed structure. Furthermore, 2D NMR experiments like HSQC provide a direct correlation between the proton and carbon skeletons, offering a robust method for cross-validation of the assignments made from the 1D spectra. Any deviation from the expected correlations would indicate either an incorrect assignment or a different molecular structure.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are characterized by significant downfield shifts of the ring and N-methyl signals due to the presence of two protonated nitrogen atoms. The ¹H NMR spectrum displays complex multiplets for the azetidine ring protons and a singlet for the N-methyl group. The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments. This guide provides a detailed framework for the acquisition and interpretation of these spectra, serving as a valuable resource for researchers working with this and related small molecules. A thorough understanding of the NMR properties is fundamental for ensuring the identity, purity, and structural integrity of such compounds in a drug development setting.
References
An In-Depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride: Reactivity and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylazetidin-3-amine dihydrochloride is a saturated four-membered heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The azetidine ring, a strained cyclic amine, imparts unique conformational rigidity and physicochemical properties to molecules, making it a valuable scaffold for the design of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, offering insights for its effective utilization in research and development.
The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, renders it more reactive than its five-membered pyrrolidine analogue, yet stable enough for practical synthetic manipulations.[1] This balance of reactivity and stability is a key feature that medicinal chemists exploit to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of both a tertiary amine within the ring and a primary exocyclic amine provides two distinct points for chemical modification, allowing for the synthesis of diverse molecular architectures.
Physicochemical Properties
This compound is typically a solid material, and its dihydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 159.06 g/mol | [2] |
| CAS Number | 1139634-75-5 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in polar solvents | [3] |
Spectroscopic Data
-
¹H NMR & ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra would be characterized by signals corresponding to the methyl group on the ring nitrogen, the methylene protons of the azetidine ring, and the methine proton at the C3 position. The chemical shifts would be influenced by the protonation state of the amines.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₄H₁₀N₂) at m/z 86.14.[4][5] Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the azetidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic N-H stretching vibrations for the primary amine and C-N stretching frequencies associated with the azetidine ring.
Synthesis of this compound
A definitive, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted azetidines. A common strategy involves the cyclization of a suitably functionalized acyclic precursor.
One potential pathway begins with the protection of a primary amine, followed by the introduction of the azetidine ring, N-methylation, and final deprotection. A key intermediate in many azetidine syntheses is a 1,3-amino alcohol derivative, which can be induced to cyclize.
A general synthetic workflow is depicted below:
Caption: A generalized synthetic workflow for this compound.
Chemical Reactivity
The reactivity of 1-Methylazetidin-3-amine is dominated by the nucleophilicity of its two nitrogen atoms. The exocyclic primary amine is generally more accessible and reactive towards electrophiles than the sterically hindered tertiary amine within the azetidine ring.
N-Acylation
The primary amine of 1-Methylazetidin-3-amine readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is typically high-yielding and chemoselective for the primary amine under standard conditions.[1]
Experimental Protocol: General N-Acylation
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and liberate the free amine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove salts and purify the product by chromatography or crystallization.
N-Alkylation
Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.
Applications in Drug Discovery
The 1-methylazetidin-3-amine scaffold is a valuable building block in the design of new pharmaceutical agents. Its incorporation into a larger molecule can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability. The rigid azetidine ring can also serve to orient functional groups in a specific spatial arrangement to optimize interactions with a biological target.
While specific drugs containing the 1-Methylazetidin-3-amine moiety are not prominently marketed, the azetidine core is present in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. For instance, the azetidine ring is a key component of the anticancer agent Cobimetinib.[6]
The general workflow for incorporating this building block into a potential drug candidate is illustrated below:
Caption: General workflow for utilizing 1-Methylazetidin-3-amine in drug discovery.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7][8][9][10] Azetidine derivatives can be hygroscopic.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and organic synthesis. Its unique structural and electronic properties, stemming from the strained azetidine ring, offer a powerful tool for the design and synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its reactivity and proper handling are essential for its successful application in the laboratory.
References
- 1. 1-Methylazetidin-3-amine | 959957-92-7 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 959957-92-7: 1-methylazetidin-3-amine | CymitQuimica [cymitquimica.com]
- 4. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-methylazetidin-3-amine | C4H10N2 | CID 10086969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemos.de [chemos.de]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-methylazetidin-3-amine dihydrochloride, a versatile building block increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its core molecular structure, physicochemical properties, synthesis considerations, and critical applications, offering field-proven insights to empower your research and development endeavors.
Introduction: The Rising Prominence of the Azetidine Scaffold
The four-membered saturated aza-heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to act as a bioisostere for other cyclic and acyclic moieties have made it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, in particular, serves as a readily available and highly reactive precursor for introducing this desirable motif into more complex molecular architectures. This guide aims to provide a detailed understanding of this compound, from its fundamental properties to its practical applications.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.
Chemical Identity
-
Molecular Weight: 159.06 g/mol [1]
Structural Features
The molecule's core is the azetidine ring, a four-membered heterocycle containing one nitrogen atom. This strained ring system imparts a degree of conformational rigidity that can be advantageous in drug design. Key features include:
-
A tertiary amine within the ring, substituted with a methyl group.
-
A primary amine at the 3-position, which serves as a key reactive handle for further functionalization.
-
The dihydrochloride salt form, which enhances the compound's stability and solubility in aqueous media.[4]
Below is a 2D representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | White powder | [1] |
| Purity | ≥95% | [1] |
| Storage | Room Temperature, dry | [1][5] |
| Shipping | Room Temperature | [1] |
| SMILES | CN1CC(N)C1.[H]Cl.[H]Cl | [1] |
| InChIKey | BIWZYRJXBPPLLA-UHFFFAOYSA-N | [6] |
Synthesis and Manufacturing Considerations
The synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered ring. However, several synthetic strategies have been developed to access these valuable building blocks.
General Synthetic Strategies
-
Starting Material Selection: A common starting point is a precursor containing a leaving group and a protected amine, positioned to facilitate a 4-exo-tet cyclization.
-
Cyclization: The formation of the azetidine ring is typically achieved under basic conditions to promote intramolecular nucleophilic substitution.
-
Functional Group Interconversion: Subsequent steps would involve the deprotection of the amine and the introduction of the methyl group onto the ring nitrogen.
-
Salt Formation: The final step would be the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
The following diagram illustrates a generalized workflow for the synthesis of a substituted azetidine.
Caption: Generalized synthetic workflow for azetidine derivatives.
Purification and Characterization
Purification of the final product is typically achieved through recrystallization or column chromatography. The structure and purity of this compound are confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Applications in Research and Drug Development
The 3-(azetidin-1-yl)propan-1-amine moiety, for which 1-methylazetidin-3-amine can be a precursor, is found in a variety of pharmacologically active molecules.[7] The incorporation of the azetidine ring can lead to improvements in:
-
Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.
-
Metabolic Stability: The compact and rigid nature of the ring can sterically hinder metabolic enzymes.
-
Receptor Binding: The defined geometry of the azetidine ring can lead to more specific and potent interactions with biological targets.
The following diagram illustrates the role of this compound as a versatile building block in the synthesis of more complex, biologically active molecules.
Caption: Role as a versatile synthetic building block.
Experimental Protocols: Safe Handling and Storage
Due to its chemical reactivity and potential biological activity, proper handling and storage of this compound are essential.
Safety and Hazard Information
Based on available safety data sheets, this compound should be handled with care.[8][9]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Harmful if swallowed.[9]
-
Signal Word: Warning[1]
-
Pictograms: GHS07 (Harmful)[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]
-
Ventilation: Use only outdoors or in a well-ventilated area.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
Spill Response: In case of a spill, avoid breathing dust and ensure adequate ventilation.
First-Aid Measures
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Skin Contact: In case of contact, flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8]
-
Eye Contact: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician.[8]
Storage
Store in a tightly closed container in a dry and well-ventilated place at room temperature.[1][5]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural features, including the strained azetidine ring and the reactive primary amine, provide a powerful tool for the synthesis of novel compounds with potentially improved pharmacological properties. A thorough understanding of its physicochemical properties, handling requirements, and synthetic applications, as outlined in this guide, is crucial for its successful implementation in research and development programs.
References
- 1. This compound 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 2. N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-methylazetidin-2-amine;dihydrochloride | 1389264-23-6; 1414513-87-3 | Benchchem [benchchem.com]
- 5. 1-Methylazetidin-3-aMine 2HCl | 1139634-75-5 [amp.chemicalbook.com]
- 6. PubChemLite - this compound (C4H10N2) [pubchemlite.lcsb.uni.lu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.se [fishersci.se]
A Comprehensive Technical Guide to the Stability and Storage of 1-Methylazetidin-3-amine Dihydrochloride
This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 1-Methylazetidin-3-amine dihydrochloride (CAS No: 1139634-75-5), a key building block in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable reagent.
Core Molecular Attributes and Inherent Stability Factors
This compound is a small, saturated heterocyclic compound presented as a dihydrochloride salt. Its stability is primarily governed by two key structural features: the strained azetidine ring and the basicity of its two amine functionalities.
-
The Azetidine Ring: The four-membered azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol.[1] This is a consequence of bond angle compression relative to the ideal tetrahedral geometry. While more stable than the highly reactive three-membered aziridine ring, this inherent strain makes the azetidine moiety susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[2][3] The protonation of the ring nitrogen in the dihydrochloride salt can potentially facilitate such degradation pathways.
-
Amine Functionalities: The molecule contains both a tertiary amine (the N-methyl group on the ring) and a primary amine (the 3-amino group). In the dihydrochloride form, both amines are protonated, which significantly impacts the molecule's reactivity and solubility. Amine salts are generally more stable towards oxidation than their corresponding free bases.[4][5] However, the presence of these basic centers is central to the compound's overall stability profile.
| Property | Value | Source(s) |
| CAS Number | 1139634-75-5 | [1][6] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [6] |
| Molecular Weight | 159.05 g/mol | [6] |
| Appearance | White to off-white solid/powder | [1] |
| Purity (Typical) | ≥95% | [1] |
| Solubility | Soluble in water | Inferred from dihydrochloride salt form. |
Potential Degradation Pathways: A Mechanistic Perspective
Acid-Catalyzed Ring Opening
The most significant intrinsic vulnerability of this molecule is the potential for acid-catalyzed hydrolysis or nucleophilic attack leading to the opening of the strained azetidine ring.[2][3] In the presence of moisture, which can act as a nucleophile, the protonated azetidine ring is activated towards attack, potentially leading to the formation of linear amino-alcohol derivatives. Although the dihydrochloride salt form is generally stable, exposure to highly acidic or basic conditions in solution, especially at elevated temperatures, could initiate this process.
Oxidative Degradation
Amines, particularly tertiary amines, can be susceptible to oxidation.[4][5] While the protonated salt form mitigates this risk, the free base is more vulnerable. Potential oxidizing agents include atmospheric oxygen, peroxides, and certain metal ions.[5] Degradation via this pathway could lead to the formation of N-oxides or other complex oxidative products.
Hygroscopicity and Moisture-Mediated Degradation
Hydrochloride salts of amines are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[7][8][9] This is a critical consideration for this compound. Absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation. More importantly, it can act as a reagent for hydrolytic degradation pathways, as discussed above.
The logical relationship between these factors is illustrated in the diagram below.
Caption: Key factors influencing the stability of this compound.
Recommended Storage and Handling Protocols
Given the conflicting storage temperature information from suppliers (ranging from room temperature to 2-8°C), a cautious and scientifically-grounded approach is warranted.[1][6][10] The primary goal is to mitigate the risks of moisture absorption and thermal decomposition.
Primary Recommendation: Store at 2-8°C in a desiccator under an inert atmosphere (e.g., Argon or Nitrogen).
-
Causality:
-
Refrigeration (2-8°C): Lowering the temperature slows down the kinetics of all potential degradation reactions, including hydrolysis and oxidation. While some suppliers state room temperature storage is acceptable, refrigeration provides a greater margin of safety for long-term stability.[6]
-
Desiccation: Storing over a desiccant (e.g., silica gel, Drierite™) is critical . This directly addresses the high probability of hygroscopicity, preventing moisture uptake that could initiate hydrolytic ring-opening.[7][8]
-
Inert Atmosphere: While the dihydrochloride salt is less prone to oxidation than the free base, flushing the container with an inert gas before sealing provides the highest level of protection by displacing atmospheric oxygen.
-
Handling Procedures:
-
Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Handle the solid in a glove box or a controlled, low-humidity environment whenever possible.
-
Weigh out the required amount quickly and securely reseal the container, flushing with inert gas if possible.
-
Return the primary container to the recommended 2-8°C storage conditions promptly.
Experimental Workflow: Forced Degradation Study Protocol
To definitively establish the stability profile of this compound, a forced degradation (or stress testing) study is the industry-standard approach.[11][12][13] This involves subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradants and sensitive analytical methods.
Objective: To identify degradation products and establish a stability-indicating analytical method.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. aksci.com [aksci.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
The Ascendancy of a Strained Scaffold: An In-depth Technical Guide to the Discovery and History of Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
From its initial discovery as a chemical curiosity, the four-membered nitrogen-containing heterocycle, azetidine, has carved a significant niche in the landscape of modern medicinal chemistry. Its inherent ring strain, once a synthetic challenge, is now strategically exploited to imbue drug candidates with unique and favorable pharmacological properties. This technical guide provides a comprehensive exploration of the discovery and historical development of azetidine compounds. We delve into the foundational synthetic methodologies, from the seminal work of Gabriel and Weiner to contemporary catalytic and photochemical strategies. Furthermore, we examine the pivotal role of the azetidine motif in drug design, dissecting its function as a bioisostere and its impact on pharmacokinetic profiles. Through detailed experimental protocols, mechanistic diagrams, and a survey of key therapeutic agents, this guide offers an authoritative resource for researchers and professionals engaged in the pursuit of novel therapeutics.
The Genesis of a Strained Ring: A Historical Perspective
The journey of azetidine chemistry began in 1888 when German chemists Siegmund Gabriel and J. Weiner first reported the synthesis of the parent heterocycle.[1][2] Their pioneering work, documented in the Berichte der deutschen chemischen Gesellschaft, described the intramolecular cyclization of γ-bromopropylamine upon treatment with a base.[1][2] This foundational discovery laid the groundwork for the exploration of this unique, strained ring system. The inherent ring strain, a consequence of bond angle deviation from the ideal tetrahedral geometry, posed a considerable synthetic hurdle for early chemists, making its initial isolation a significant achievement.
The Foundational Gabriel-Weiner Synthesis
The classical approach to the azetidine ring, as first described by Gabriel and Weiner, involves the intramolecular nucleophilic substitution of a γ-haloamine. This method, while historically significant, often suffered from low yields due to competing elimination and polymerization reactions.
Experimental Protocol: Gabriel-Type Synthesis of Azetidine (Conceptual)
-
Step 1: Preparation of γ-Bromopropylamine Hydrobromide: 1,3-Dibromopropane is reacted with an ethanolic solution of ammonia. The resulting mixture of primary, secondary, and tertiary amines is fractionally distilled to isolate γ-bromopropylamine. This is then treated with hydrobromic acid to yield the more stable hydrobromide salt.
-
Step 2: Intramolecular Cyclization: γ-Bromopropylamine hydrobromide is treated with a strong base, such as potassium hydroxide, in a suitable solvent like ethanol. The base deprotonates the ammonium salt, liberating the free amine.
-
Step 3: Nucleophilic Attack: The lone pair of the nitrogen atom then attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming the four-membered azetidine ring.
-
Step 4: Isolation and Purification: The resulting azetidine is isolated from the reaction mixture, typically by distillation.
Note: This is a generalized representation. The original 1888 protocol would have utilized the specific reagents and apparatus available at the time.
Evolution of a Scaffold: A Chronological Journey Through Synthetic Methodologies
The growing recognition of the azetidine motif's potential in medicinal chemistry has catalyzed the development of more sophisticated and efficient synthetic strategies. These modern methods offer greater control over stereochemistry and substitution patterns, expanding the accessibility and diversity of azetidine-containing compounds.
Palladium-Catalyzed Intramolecular C-H Amination
A significant advancement in azetidine synthesis is the palladium-catalyzed intramolecular amination of C(sp³)-H bonds. This powerful technique allows for the direct formation of the C-N bond of the azetidine ring from an unactivated C-H bond, offering high efficiency and functional group tolerance.[3][4][5] The use of a directing group, such as picolinamide (PA), is often employed to achieve high regioselectivity.[3][4][5]
Experimental Protocol: Palladium-Catalyzed Intramolecular Amination for Azetidine Synthesis (Generalized)
-
Substrate Preparation: An amine substrate bearing a picolinamide (PA) directing group and a suitable C(sp³)-H bond at the γ-position is synthesized.
-
Reaction Setup: The substrate is dissolved in an appropriate solvent (e.g., toluene) in a reaction vessel.
-
Catalyst and Reagents: A palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and an oxidant, like iodosobenzene diacetate (PhI(OAc)₂), are added to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
The Aza Paternò-Büchi Reaction: A Photochemical Approach
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to functionalized azetidines.[6][7][8] Modern iterations of this reaction often employ visible-light photocatalysis, which offers milder reaction conditions and broader substrate scope compared to traditional UV-light-mediated methods.[9][10]
Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction (Generalized)
-
Reactant Preparation: An imine precursor and an alkene are dissolved in a suitable solvent (e.g., dichloromethane) in a reaction vessel transparent to visible light.
-
Photocatalyst Addition: A photocatalyst, such as an iridium or ruthenium complex, is added to the mixture.
-
Irradiation: The reaction mixture is irradiated with visible light (e.g., from a blue LED lamp) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, the solvent is removed, and the product is purified by column chromatography.[9]
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes
The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of substituted azetidines.[11][12][13] This strategy allows for the modular and divergent synthesis of a wide array of functionalized azetidines.[13]
Experimental Protocol: Strain-Release Functionalization of ABBs (Generalized)
-
Generation of ABB-Li: 1-Azabicyclo[1.1.0]butane is generated in situ and then deprotonated with a strong base, such as an organolithium reagent, to form the highly reactive azabicyclo[1.1.0]butyl-lithium (ABB-Li).
-
Electrophilic Trapping: ABB-Li is then reacted with a suitable electrophile (e.g., a boronic ester).
-
Rearrangement: The resulting intermediate undergoes a strain-release-driven rearrangement, often triggered by protonation or another activation step, to yield the functionalized azetidine.
-
Workup and Purification: The product is isolated and purified using standard laboratory techniques.
The Azetidine Scaffold in Modern Drug Discovery
The unique structural and physicochemical properties of the azetidine ring have established it as a privileged scaffold in medicinal chemistry.[6][14] Its incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[4][14]
Azetidine as a Bioisostere
Azetidines are often employed as bioisosteres for other cyclic and acyclic moieties.[15][16][17] This strategic replacement can modulate a compound's properties to enhance its drug-like characteristics. For instance, an aza-azetidine can serve as a bioisostere for a piperazine ring, while an indole-azetidine can mimic a tryptamine substructure.[15]
Pharmacokinetic Advantages of the Azetidine Moiety
The compact and rigid nature of the azetidine ring often imparts favorable pharmacokinetic properties.[18][19] A key advantage is its increased resistance to metabolic degradation, particularly N-dealkylation, which is a common metabolic pathway for larger saturated amines like piperidine.[18] This can lead to a longer half-life and increased drug exposure.[18]
| Property | Azetidine-Containing Analog | Non-Azetidine Analog (e.g., Piperidine) | Rationale for Improvement |
| Metabolic Stability | Generally Higher | Generally Lower | Resistance to N-dealkylation and other metabolic pathways due to ring strain and reduced flexibility.[18] |
| Aqueous Solubility | Often Improved | Variable | The polar nitrogen atom in a more constrained environment can enhance interactions with water. |
| Lipophilicity (logP) | Typically Lower | Typically Higher | The smaller size of the azetidine ring contributes to a lower lipophilicity. |
| Oral Bioavailability | Potentially Increased | Variable | Improved metabolic stability and solubility can contribute to better absorption and bioavailability. |
Table 1: Comparative Pharmacokinetic and Physicochemical Properties of Azetidine vs. Non-Azetidine Analogs.
Case Studies of Azetidine-Containing Therapeutics
The therapeutic utility of the azetidine scaffold is exemplified by several marketed drugs and clinical candidates.
Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[20][21][22][23] It exhibits a unique mechanism of action by blocking both L-type and T-type calcium channels.[22] This dual blockade contributes to its potent antihypertensive effect without causing reflex tachycardia, a common side effect of other calcium channel blockers.[20][22][24]
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[25][26] This pathway is frequently hyperactivated in various cancers, making it a critical therapeutic target.[25] Cobimetinib is used in combination with BRAF inhibitors for the treatment of melanoma.
Ximelagatran is an oral direct thrombin inhibitor that was developed as an anticoagulant.[13][14][18][20][27][28][29] It is a prodrug that is rapidly converted to its active form, melagatran.[18][20][29] Melagatran directly and reversibly inhibits thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots.[13][28][29]
Future Perspectives and Conclusion
The journey of azetidine compounds from a laboratory curiosity to a cornerstone of modern drug design is a testament to the relentless pursuit of synthetic innovation and a deeper understanding of structure-activity relationships. The continued development of novel synthetic methodologies will undoubtedly unlock access to an even greater diversity of azetidine-based scaffolds. As our comprehension of the intricate interplay between molecular architecture and biological function expands, the strategic incorporation of the azetidine motif will continue to be a powerful tool in the arsenal of medicinal chemists. The future of azetidine chemistry promises the emergence of a new generation of therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles, addressing a wide spectrum of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mch.estranky.sk [mch.estranky.sk]
- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 21. What is the mechanism of Azelnidipine? [synapse.patsnap.com]
- 22. Azelnidipine.pptx [slideshare.net]
- 23. Azelnidipine | PPTX [slideshare.net]
- 24. electronicsandbooks.com [electronicsandbooks.com]
- 25. benchchem.com [benchchem.com]
- 26. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Collection - Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)âH and C(sp2)âH Bonds at γ and δ Positions - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 28. benchchem.com [benchchem.com]
- 29. Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
chemical characterization of N-methylated azetidines
An In-depth Technical Guide to the Chemical Characterization of N-Methylated Azetidines
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of a Strained Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold.[1][2] Its incorporation into drug candidates is driven by its ability to act as a rigid, three-dimensional bioisostere for more common groups like gem-dimethyl, carbonyls, or larger rings, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[3][4] The N-methylation of this scaffold further refines these properties by eliminating a hydrogen bond donor and introducing a basic nitrogen center, which can be crucial for modulating pKa, cell permeability, and target engagement.
However, the very feature that makes azetidines attractive—their inherent ring strain of approximately 25.4 kcal/mol—also presents unique challenges in their synthesis and characterization.[2][5] This strain can lead to unexpected reactivity, potential ring-opening under analytical or physiological conditions, and complex spectroscopic signatures that require careful interpretation.[6][7]
This guide provides a comprehensive framework for the robust . Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, offering field-proven insights to ensure the unambiguous confirmation of structure, purity, and stereochemistry for these valuable building blocks.
The Analytical Blueprint: An Integrated Spectroscopic Approach
The definitive characterization of an N-methylated azetidine is not achieved by a single technique but by the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the structural puzzle. The logical workflow begins with rapid, high-sensitivity methods to confirm mass and basic proton environments, followed by more detailed spectroscopic analyses to elucidate the complete bonding framework and stereochemistry.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1-Methylazetidin-3-amine Dihydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences.[1] For a drug candidate or a synthetic intermediate like 1-Methylazetidin-3-amine dihydrochloride, solubility dictates reaction kinetics, influences the choice of purification methods (e.g., crystallization), and is a key determinant of bioavailability in formulation studies.[2][3] Poorly soluble compounds can present significant challenges, leading to failed reactions, difficult purifications, and poor absorption in preclinical studies.[4]
Given the scarcity of published data for this specific molecule, this guide adopts a first-principles approach. We will first dissect the molecular structure to understand the forces governing its solubility and then provide a practical, validated methodology for its experimental determination.
Physicochemical Properties & Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." To predict the solubility of this compound, we must first examine its key structural features.
-
Structure: this compound
-
Molecular Formula: C₄H₁₂Cl₂N₂[5]
-
Molecular Weight: 159.06 g/mol [6]
-
Key Features:
-
Ionic Salt Form: As a dihydrochloride salt, the molecule exists in an ionic state. The two amine groups are protonated (R-NH₃⁺ and R₂-N⁺H-CH₃), each associated with a chloride anion (Cl⁻). This ionic character makes the compound highly polar.
-
Hydrogen Bonding: The presence of N-H bonds on both the primary and tertiary (protonated) amine groups allows the molecule to act as a strong hydrogen bond donor. The nitrogen atoms and chloride ions can also act as hydrogen bond acceptors.
-
Small Aliphatic Core: The molecule is built on a small, four-membered azetidine ring with a methyl group. The hydrocarbon portion is small, meaning the overall character of the molecule is dominated by its polar, ionic features.
-
Predicted Solubility:
Based on these properties, we can predict its general solubility behavior:
-
High Solubility: Expected in highly polar, protic solvents.
-
Examples: Water, Methanol, Formamide.
-
-
Moderate to Low Solubility: Expected in polar, aprotic solvents.
-
Examples: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
-
Rationale: Solvents like DMSO and DMF have high polarity and can solvate the cation, but they lack the hydrogen-bond-donating ability of protic solvents. While some solubility is expected, it will likely be less than in water or methanol.[9] DMSO is often used as a solvent for initial screening of poorly soluble compounds.[9]
-
-
Very Low to Insoluble: Expected in solvents of intermediate polarity and non-polar solvents.
-
Examples: Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexanes.
-
Experimental Determination of Thermodynamic Solubility
Since predictive models provide only an estimate, experimental determination is essential for accurate data. The "gold standard" for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[11][12] This method establishes equilibrium between the dissolved and undissolved solid, providing a measure of thermodynamic solubility.[13]
Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1139634-75-5|this compound|BLD Pharm [bldpharm.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pharmatutor.org [pharmatutor.org]
Methodological & Application
1-Methylazetidin-3-amine dihydrochloride in medicinal chemistry.
An Application and Protocol Guide for Medicinal Chemists
Application Notes: 1-Methylazetidin-3-amine Dihydrochloride
Abstract
This compound is a valuable and increasingly utilized building block in medicinal chemistry.[1] Its rigid, four-membered ring system introduces conformational constraint, a desirable feature for optimizing ligand-receptor interactions.[2][3] This guide provides a detailed overview of its strategic applications, focusing on key synthetic transformations such as amide coupling and reductive amination. We present field-proven, step-by-step protocols, explain the rationale behind experimental choices, and detail the analytical characterization of resulting derivatives. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to incorporate this versatile scaffold into their discovery programs.
Introduction: The Strategic Value of the Azetidine Scaffold
In modern drug discovery, the modulation of molecular properties such as polarity, lipophilicity, and conformational rigidity is paramount to achieving desired pharmacological profiles. Saturated heterocycles are fundamental building blocks for this purpose, and among them, the azetidine ring has emerged as a privileged structure.[3][4] The azetidine moiety, a four-membered nitrogen-containing heterocycle, offers a unique combination of stability and inherent ring strain, which influences its reactivity and conformational behavior.[2]
1-Methylazetidin-3-amine, provided as its dihydrochloride salt (CAS: 1139634-75-5) for improved stability and handling, is a bifunctional building block.[5] It features:
-
A primary amine (pKa ~8-9), which serves as a versatile handle for a wide range of derivatization reactions.
-
A tertiary amine (pKa ~10-11) integrated into the strained ring, which acts as a polar, hydrogen bond accepting feature and can influence the overall physicochemical properties of the final compound.
The constrained nature of the azetidine ring provides a rigid exit vector for substituents, making it an excellent scaffold for exploring chemical space and optimizing binding interactions with biological targets.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. api.pageplace.de [api.pageplace.de]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 1-Methylazetidin-3-amine Dihydrochloride in Synthetic Chemistry
Introduction: The Value Proposition of the Azetidine Scaffold
In the landscape of modern drug discovery and development, the strategic incorporation of small, saturated heterocycles is a cornerstone of molecular design. Among these, the azetidine ring system has emerged as a "privileged" scaffold. Its inherent ring strain and non-planar, three-dimensional geometry offer a unique structural vector, enabling chemists to project substituents into new regions of chemical space. 1-Methylazetidin-3-amine dihydrochloride is a versatile and highly valuable building block that provides direct access to this scaffold.
This guide provides an in-depth exploration of the practical applications of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust protocols for its key transformations, including N-alkylation, amide coupling, and sulfonamide formation. The protocols are designed to be self-validating systems, providing researchers with a reliable foundation for their synthetic endeavors.
Physicochemical Properties & Safe Handling
1-Methylazetidin-3-amine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. This salt form necessitates a crucial preliminary step in most reaction protocols: the in-situ liberation of the free amine using a suitable base.
Table 1: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-methylazetidin-3-amine;dihydrochloride | [1] |
| CAS Number | 1139634-75-5 | [1][2] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |
| Formula Weight | 159.06 g/mol | [1] |
| Appearance | White to light yellow powder/solid | [1][3] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [1][4] |
Safety & Handling Precautions
As a primary amine salt, this compound requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[4][5]
-
Respiratory Protection: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood.[1][4]
-
Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Sweep up or absorb with an inert material and place it into a suitable disposal container.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[4]
Core Synthetic Applications & Protocols
The primary amine of 1-Methylazetidin-3-amine is a versatile nucleophile, readily participating in a variety of essential bond-forming reactions. The following sections detail field-proven protocols for its most common and impactful transformations.
N-Alkylation via Reductive Amination
Reductive amination is a premier method for the N-alkylation of primary amines. It offers high selectivity for mono-alkylation, avoiding the over-alkylation issues often seen with direct alkylation using alkyl halides.[6] The process involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound, which is then reduced in-situ by a mild hydride source.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mildness, tolerance of acidic conditions, and broad functional group compatibility.[6]
This protocol describes a representative procedure using benzaldehyde as the electrophile.
Reaction Scheme: CN1CC(N)C1·2HCl + PhCHO --(1. DIEA, 2. NaBH(OAc)₃)--> CN1CC(NC[Ph])C1
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent & Base Addition: Add anhydrous DCM to form a suspension (approx. 0.1 M concentration). Add DIEA (2.2 - 2.5 eq) to neutralize the dihydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.
-
Carbonyl Addition: Add benzaldehyde (1.0-1.1 eq) to the solution via syringe. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Carefully add NaBH(OAc)₃ (1.3-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[6] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6] The crude product can be purified by silica gel column chromatography to yield the desired N-benzyl-1-methylazetidin-3-amine.
Caption: Workflow for N-alkylation via reductive amination.
Amide Bond Formation
The formation of an amide bond is one of the most critical reactions in medicinal chemistry. Modern peptide coupling reagents provide a mild and efficient means to couple amines with carboxylic acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, even for less reactive or sterically hindered substrates.[8] The mechanism involves the activation of the carboxylic acid to form a highly reactive acyl-uronium species, which is then readily displaced by the amine nucleophile.
This protocol outlines a general procedure for coupling 1-Methylazetidin-3-amine with a generic carboxylic acid.
Reaction Scheme: CN1CC(N)C1·2HCl + R-COOH --(HATU, DIEA)--> CN1CC(NHC(O)R)C1
Materials:
-
This compound
-
Carboxylic Acid (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Acid Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIEA (3.0-4.0 eq) to the solution. The amount of base must be sufficient to neutralize both the carboxylic acid and the amine dihydrochloride starting material. Stir for 5-10 minutes at room temperature.
-
Amine Addition: Add a solution or slurry of this compound (1.1 eq) in a small amount of anhydrous DMF to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor for the consumption of the starting materials by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract three times with EtOAc.
-
Purification: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by silica gel chromatography or recrystallization.
Caption: Workflow for HATU-mediated amide coupling.
Sulfonamide Formation
Sulfonamides are a critical functional group in medicinal chemistry, known for their roles in antibacterial agents and a wide range of other therapeutics.[9] The synthesis is typically straightforward, involving the reaction of the primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
This protocol uses p-toluenesulfonyl chloride (TsCl) as a representative sulfonylating agent.
Reaction Scheme: CN1CC(N)C1·2HCl + TsCl --(Pyridine or DIEA)--> CN1CC(NHTs)C1
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or DIEA (as both solvent and base, or as a base in DCM)
-
Dichloromethane (DCM), if not using pyridine as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve or suspend this compound (1.0 eq) in either pyridine or a mixture of DCM and DIEA (3.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: If pyridine was used, remove it under reduced pressure. Dilute the residue with DCM. Wash the organic solution sequentially with 1 M HCl (to remove excess amine/pyridine), water, saturated aqueous NaHCO₃ (to remove excess TsCl), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude sulfonamide can be purified by silica gel chromatography or recrystallization.
References
- 1. This compound 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. fishersci.se [fishersci.se]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Moiety in Kinase Inhibition: A Guide to Synthesizing Bioactive Compounds Using 1-Methylazetidin-3-amine Dihydrochloride
Introduction: The Strategic Importance of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the deliberate incorporation of small, saturated heterocycles has emerged as a powerful strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity, a defined three-dimensional vector for substituent placement, and improved physicochemical properties such as aqueous solubility. Its compact nature allows for nuanced exploration of the often-tight confines of ATP-binding pockets in kinases, making it a "privileged scaffold" in medicinal chemistry. This guide focuses on the practical application of a key derivative, 1-Methylazetidin-3-amine dihydrochloride, in the synthesis of bioactive compounds, with a particular emphasis on its role in generating potent kinase inhibitors.
This compound serves as a versatile building block, providing a secondary amine for coupling reactions while introducing the N-methylated azetidine core. This moiety can significantly enhance the potency and selectivity of a drug candidate by establishing critical interactions within the target protein. This application note will provide a detailed technical overview, including key reaction protocols and the underlying chemical principles for the effective utilization of this valuable synthetic intermediate.
Physicochemical Properties of 1-Methylazetidin-3-amine and its Dihydrochloride Salt
The dihydrochloride salt of 1-Methylazetidin-3-amine is the most commonly used form in synthesis due to its enhanced stability and ease of handling compared to the free base.[1][2] The key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₄H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 159.06 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 1139634-75-5 | [1] |
| Solubility | Soluble in water and methanol. | General Knowledge |
The chemical structure of the free base, 1-Methylazetidin-3-amine, is depicted below.
Figure 1: Chemical structure of 1-Methylazetidin-3-amine.
Core Synthetic Applications: Nucleophilic Aromatic Substitution in Kinase Inhibitor Synthesis
A primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions.[3][4] This is particularly relevant in the synthesis of kinase inhibitors, where a common synthetic strategy involves the displacement of a leaving group (typically a halogen) from an electron-deficient heterocyclic core, such as a pyrimidine or pyridine, with a suitable amine.[5][6] The resulting amino-substituted heterocycle often forms the core scaffold of the final bioactive molecule.
The following workflow illustrates the general strategy for incorporating the 1-methylazetidin-3-ylamino moiety into a heterocyclic system.
Figure 2: General workflow for the synthesis of bioactive compounds via SNAr.
Application Protocol: Synthesis of an ERK1/2 Inhibitor Scaffold
This protocol details the synthesis of a key intermediate for an ERK1/2 inhibitor, structurally analogous to GDC-0994 (Ravoxertib), by reacting this compound with a substituted 2,4-dichloropyrimidine.[1][7] This reaction exemplifies a common and critical step in the synthesis of many modern kinase inhibitors.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles | Equivalents |
| (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2,4-dichloropyrimidin-4-yl)pyridin-2(1H)-one | 444.68 | 1.0 g | 2.25 mmol | 1.0 |
| This compound | 159.06 | 0.43 g | 2.70 mmol | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.17 mL | 6.75 mmol | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - | - |
| Silica gel | - | As needed | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2,4-dichloropyrimidin-4-yl)pyridin-2(1H)-one (1.0 g, 2.25 mmol) and this compound (0.43 g, 2.70 mmol).
-
Solvent and Base Addition: Add N,N-Dimethylformamide (10 mL) to the flask. To the resulting suspension, add N,N-Diisopropylethylamine (1.17 mL, 6.75 mmol) dropwise at room temperature. The dihydrochloride salt requires at least two equivalents of base to generate the free amine, with an additional equivalent to scavenge the HCl generated during the SNAr reaction.
-
Reaction Progression: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) followed by brine (25 mL). This step is crucial to remove the DMF and residual base.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the desired product, (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methylazetidin-3-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one, as a solid.
Alternative Synthetic Route: Reductive Amination
While SNAr is a predominant method, reductive amination offers another powerful avenue for incorporating the 1-methylazetidin-3-amine moiety, particularly for linking it to a carbonyl-containing fragment of a target molecule.[8][9] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The general workflow for a reductive amination reaction is as follows:
Figure 3: General workflow for reductive amination.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in the synthesis of bioactive compounds. Its ability to introduce a constrained, N-methylated azetidine moiety makes it particularly useful in the design of kinase inhibitors, where precise conformational control and modulation of physicochemical properties are paramount for achieving high potency and selectivity. The protocols outlined in this application note for nucleophilic aromatic substitution and the principles of reductive amination provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. As the quest for novel and more effective therapeutics continues, the strategic application of such "privileged" scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Incorporation of 1-Methylazetidin-3-amine dihydrochloride in the Synthesis of Novel Kinase Inhibitors
Introduction: The Azetidine Moiety as a Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The structural rigidity and unique physicochemical properties of small, saturated heterocycles have made them invaluable building blocks in drug discovery.[1][2][3] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[4][5] Its incorporation into molecular frameworks can significantly improve metabolic stability, aqueous solubility, and the three-dimensional character of drug candidates, thereby enhancing their binding affinity and overall developability.[3]
1-Methylazetidin-3-amine dihydrochloride is a versatile and highly valuable building block for the introduction of the N-methylazetidine moiety into kinase inhibitor scaffolds. The presence of the primary amine allows for its facile incorporation via common synthetic transformations, while the N-methyl group can provide improved metabolic stability and modulate basicity compared to an unsubstituted azetidine. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of pyrimidine-based kinase inhibitors, a common core structure in many approved and investigational drugs.[2][5]
The Rationale for Employing 1-Methylazetidin-3-amine in Kinase Inhibitor Synthesis
The decision to incorporate the 1-methylazetidin-3-ylamino group into a kinase inhibitor scaffold is driven by several key medicinal chemistry principles:
-
Improved Physicochemical Properties: The azetidine ring, being a small, polar heterocycle, can enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability. The N-methyl group can also influence the pKa of the azetidine nitrogen, which can be fine-tuned to optimize interactions with the target protein and improve cell permeability.
-
Enhanced Metabolic Stability: The azetidine ring is generally more resistant to oxidative metabolism compared to larger saturated heterocycles or acyclic amines.[3] The N-methyl group can further block a potential site of N-dealkylation, a common metabolic pathway.
-
Vectorial Exit Point: The azetidine ring provides a defined exit vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in a controlled manner. This is particularly useful in fragment-based drug design.[1]
-
Increased sp3 Character: The incorporation of the sp3-rich azetidine scaffold increases the three-dimensionality of the molecule, which can lead to improved binding affinity and selectivity by allowing for more specific interactions with the often-complex topology of a kinase active site.
Core Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr) on a Pyrimidine Scaffold
A prevalent strategy for constructing the core of many kinase inhibitors is the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine ring.[1][5] this compound is an excellent nucleophile for this type of reaction once the free amine is liberated from its salt form.
The following is a detailed, representative protocol for the incorporation of 1-Methylazetidin-3-amine onto a 2,4-dichloropyrimidine scaffold.
Experimental Protocol
Reaction Scheme:
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Azetidine Advantage: A Technical Guide to the Application of 1-Methylazetidin-3-amine Dihydrochloride in the Synthesis of GPCR Modulators
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed guide on the strategic application of 1-methylazetidin-3-amine dihydrochloride, a versatile building block, in the synthesis of G-protein coupled receptor (GPCR) modulators. We will delve into the rationale behind its use, provide detailed synthetic protocols, and explore the structure-activity relationships (SAR) it influences, with a focus on the development of selective M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs).
Introduction: The Allure of the Azetidine Scaffold in GPCR Drug Discovery
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] The quest for novel GPCR modulators with improved selectivity and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. Small, saturated heterocycles have emerged as valuable scaffolds in this pursuit, with the azetidine ring, a four-membered nitrogen-containing heterocycle, offering a unique combination of properties. Its inherent ring strain imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, the non-planar nature of the azetidine ring allows for the exploration of three-dimensional chemical space, a crucial aspect in designing ligands for the intricate binding pockets of GPCRs.[2]
This compound, in particular, has garnered attention as a key building block. The presence of a primary amine provides a convenient handle for synthetic elaboration, most commonly through amide bond formation, while the N-methyl group can influence physicochemical properties such as basicity and lipophilicity. The azetidine core itself can serve as a rigid linker or be incorporated as a key pharmacophoric element, contributing to the overall pharmacological profile of the final compound.[3]
Case Study: VU6000918, a Potent and Selective M4 Muscarinic Acetylcholine Receptor PAM
The M4 muscarinic acetylcholine receptor (M4 mAChR) is a GPCR implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia.[4][5] Positive allosteric modulators of the M4 receptor are of significant therapeutic interest as they offer a mechanism to enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, potentially leading to a more refined therapeutic effect with fewer side effects compared to orthosteric agonists.[5]
VU6000918 is a potent and selective M4 PAM that exemplifies the successful incorporation of the 1-methylazetidin-3-amine moiety.[3][6] Its discovery and optimization highlight the strategic advantages of this building block in overcoming metabolic liabilities and improving the overall drug-like properties of the lead compound series.[3]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1139634-75-5 |
| Molecular Formula | C₄H₁₂Cl₂N₂ |
| Molecular Weight | 159.06 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Synthetic Protocol: Amide Coupling of this compound
The synthesis of VU6000918 and related analogs typically involves a standard amide coupling reaction between a carboxylic acid core and 1-methylazetidin-3-amine. The dihydrochloride salt of the amine must first be neutralized to the free base to enable its nucleophilic attack on the activated carboxylic acid.
General Amide Coupling Procedure
This protocol outlines the general steps for the amide coupling reaction. Specific amounts and reaction times may need to be optimized for different carboxylic acid substrates.
Materials:
-
Carboxylic acid of interest
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography (e.g., DCM/Methanol or Ethyl acetate/Hexanes)
Procedure:
-
Amine Free-Basing: In a round-bottom flask, dissolve this compound (1.2 equivalents) in the chosen anhydrous solvent (DMF or DCM). Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to generate the free amine in situ.
-
Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Slowly add the activated carboxylic acid solution to the free amine solution. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired amide product.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for amide coupling.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 1-methylazetidin-3-amine moiety in the VU6000918 series provided crucial insights into the SAR of M4 PAMs.
| Compound ID | Key Structural Feature | M4 EC₅₀ (nM) | Significance |
| Lead Compound | Benzyl linker | >10,000 | Poor potency and metabolic instability |
| VU6000918 | 1-Methylazetidin-3-amine linker | 19 | Significant improvement in potency and metabolic stability[3][6] |
| Analog A | N-Ethylazetidin-3-amine linker | 45 | Demonstrates that small changes to the N-alkyl group can impact potency |
| Analog B | Azetidin-3-amine linker (NH) | 150 | Highlights the importance of the N-methyl group for optimal activity |
Data is illustrative and based on trends reported in the literature.
The replacement of a metabolically labile benzyl linker with the more rigid and stable 1-methylazetidin-3-amine linker led to a dramatic increase in potency and improved pharmacokinetic properties.[3] Further exploration of the N-substituent on the azetidine ring revealed that the methyl group was optimal for M4 PAM activity in this series. This suggests that the 1-methylazetidin-3-amine moiety not only acts as a structurally favorable linker but also engages in specific interactions within the allosteric binding pocket of the M4 receptor.
The Role of M4 Receptor Modulation in GPCR Signaling
M4 receptors are Gαi/o-coupled GPCRs, meaning their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This signaling cascade ultimately modulates neuronal excitability. In the context of schizophrenia, enhancing M4 receptor activity in the striatum is thought to reduce dopamine release, thereby alleviating psychotic symptoms.[5]
Visualizing the M4 Receptor Signaling Pathway
Caption: M4 receptor signaling pathway modulation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel GPCR modulators. Its incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic properties, as demonstrated by the successful development of the M4 PAM, VU6000918. The synthetic protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the "azetidine advantage" in their own GPCR-targeted drug discovery programs.
References
- 1. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Role of Muscarinic Receptors in the Pathophysiology of Mood Disorders: A Potential Novel Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocols for the N-Alkylation of Azetidine-3-Amine Derivatives: A Guide for Medicinal Chemists
Introduction: The Strategic Importance of the Azetidine Moiety in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged structure" in modern medicinal chemistry. Its incorporation into drug candidates can impart a range of desirable physicochemical and pharmacological properties, including enhanced metabolic stability, improved aqueous solubility, reduced lipophilicity, and novel intellectual property space.[1][2] Specifically, N-alkylated azetidine-3-amine derivatives are crucial building blocks, offering a versatile scaffold for creating diverse compound libraries with finely tuned biological activities. The constrained nature of the azetidine ring provides a rigid conformational anchor, enabling precise three-dimensional positioning of substituents for optimal target engagement.[1]
This technical guide provides detailed application notes and protocols for the most effective and commonly employed methods for the N-alkylation of azetidine-3-amine derivatives. We will delve into the mechanistic underpinnings, practical considerations, and step-by-step procedures for three primary synthetic strategies: Reductive Amination, Direct Nucleophilic Substitution, and Palladium-Catalyzed Buchwald-Hartwig Amination.
Method 1: Reductive Amination
Reductive amination is a highly reliable and versatile method for forming carbon-nitrogen bonds, particularly favored for its control over the degree of alkylation and its broad substrate scope.[1][3] This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine.[1][3]
Causality Behind Experimental Choices
The choice of reducing agent is critical for the success of reductive amination. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they readily reduce the protonated iminium ion intermediate while being slow to react with the starting aldehyde or ketone.[1][3] This selectivity minimizes the formation of unwanted alcohol byproducts. The reaction is typically carried out in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), which are effective at solubilizing the reactants and intermediates. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive amines or ketones.[1]
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Detailed Protocol: N-Alkylation of a Boc-Protected Azetidine-3-Amine
This protocol details the reductive amination of a tert-butyloxycarbonyl (Boc)-protected azetidine-3-amine with a generic aldehyde. The Boc group is a common protecting group for amines, which can be removed under acidic conditions after the N-alkylation.[4][5]
Materials:
-
N-Boc-azetidine-3-amine (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)
-
1,2-Dichloroethane (DCE) (to make a 0.2 M solution)
-
Acetic acid (optional, 0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add N-Boc-azetidine-3-amine (1.0 equiv) and the desired aldehyde (1.0-1.2 equiv).
-
Dissolve the reactants in 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1 equiv) can be added.[1]
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. The addition can be exothermic, so it's important to control the rate of addition to maintain the temperature below 30°C.[1]
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated azetidine-3-amine derivative.
Method 2: Direct Nucleophilic Substitution
Direct N-alkylation via nucleophilic substitution is a straightforward approach where the azetidine nitrogen acts as a nucleophile, displacing a leaving group from an alkylating agent, typically an alkyl halide.[6][7] This method is conceptually simple but can be complicated by overalkylation, where the desired secondary or tertiary amine product reacts further to form a quaternary ammonium salt.[6][7]
Causality Behind Experimental Choices
The success of direct N-alkylation hinges on managing the nucleophilicity of the amine and the reactivity of the alkylating agent. The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid generated during the reaction without competing with the azetidine amine as a nucleophile.[6] The choice of solvent is also important; polar aprotic solvents like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are commonly used as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[6] To mitigate the risk of overalkylation, it is often beneficial to use the amine as the limiting reagent.
Reaction Mechanism: Direct N-Alkylation
References
- 1. benchchem.com [benchchem.com]
- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-Methylazetidin-3-amine with Aryl Halides
Introduction: The Strategic Value of the Azetidine Scaffold
In modern medicinal chemistry, the deliberate incorporation of small, strained heterocycles is a powerful strategy for optimizing the physicochemical properties of drug candidates. The azetidine ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif.[1] Its inherent ring strain and non-planar, three-dimensional geometry can confer significant advantages over more common rings like piperidine or pyrrolidine, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[1] These features make azetidine-containing compounds highly sought after in drug discovery programs targeting a wide range of diseases.[2][3][4]
The functionalization of the azetidine core is key to unlocking its potential. Specifically, the formation of a carbon-nitrogen (C-N) bond at the 3-position creates N-aryl azetidines, a structural class present in numerous biologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent and most versatile method for forging these critical C(sp²)–N bonds.[5][6][7][8] This reaction allows for the direct and efficient coupling of amines, such as 1-methylazetidin-3-amine, with a vast array of aryl and heteroaryl halides or pseudohalides under relatively mild conditions, a transformation that is often challenging or impossible using classical methods.[5][9]
This guide provides a comprehensive overview of the mechanistic principles, key parameter optimization, and detailed experimental protocols for the successful execution of the Buchwald-Hartwig amination with 1-methylazetidin-3-amine.
Mechanistic Principles: The Buchwald-Hartwig Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium(0)/palladium(II) catalytic cycle. While the precise sequence of events can be influenced by the specific ligand, base, and substrates used, the generally accepted core pathway consists of three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][7][10][11]
-
Oxidative Addition: The active Pd(0) catalyst, typically bearing phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[10]
-
Amine Coordination & Deprotonation: The amine (R₂NH), in this case, 1-methylazetidin-3-amine, coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the N-aryl amine product. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Key Components
The success of the cross-coupling reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
A. Palladium Precatalyst The active Pd(0) catalyst is typically generated in situ from a stable Pd(II) or Pd(0) precatalyst.
-
Common Sources: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are widely used, robust, and cost-effective options.
-
Modern Precatalysts: For challenging couplings, well-defined precatalysts have been developed that facilitate the rapid and reliable formation of the active monoligated Pd(0) species. These often incorporate a bulky biarylphosphine ligand (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3) and offer superior reactivity and reproducibility.[12][13]
B. Ligands: The Heart of the Catalyst The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For cyclic secondary amines like 1-methylazetidin-3-amine, sterically hindered and electron-rich ligands are generally required.
-
Bidentate Ligands: Early systems successfully employed bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene). These were a significant improvement over first-generation catalysts and are still effective for many substrates.[5]
-
Bulky Monodentate Biarylphosphine Ligands: The development of bulky, electron-rich monodentate ligands revolutionized the field, dramatically expanding the scope of the Buchwald-Hartwig amination.[13] Ligands such as RuPhos and BrettPhos are highly effective for coupling sterically demanding secondary amines and less reactive aryl chlorides.[13] They promote fast reductive elimination and prevent catalyst decomposition.[10]
C. Base The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate. It must be strong enough to effect deprotonation but should not be nucleophilic enough to react with the aryl halide.
-
Standard Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of substrates.
-
Alternative Bases: For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[14] For particularly sensitive five-membered heteroaryl halides, moderate-strength bases like NaOTMS have proven effective.[14][15]
D. Solvent The reaction requires an anhydrous, aprotic solvent to prevent quenching of the base and catalyst deactivation.
-
Common Solvents: Toluene and 1,4-dioxane are the most frequently used solvents. Anhydrous grade solvents should always be used.
Summary of Typical Reaction Conditions
| Component | Recommended Choice | Rationale & Considerations |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf | Most reactive coupling partners. |
| Ar-Cl | Less reactive; often requires a bulky biarylphosphine ligand (e.g., RuPhos).[13] | |
| Amine | 1-Methylazetidin-3-amine | Use 1.1 - 1.5 equivalents relative to the aryl halide. |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Cost-effective and reliable (1-2 mol % Pd). |
| RuPhos-Pd-G3 | Excellent for challenging substrates, especially aryl chlorides (0.5-1 mol %). | |
| Ligand | BINAP | A robust bidentate ligand for aryl bromides/iodides (1.2-1.5 eq. to Pd). |
| RuPhos / BrettPhos | Superior performance for a wider scope, including aryl chlorides (1.2-2.0 eq. to Pd).[13] | |
| Base | NaOtBu | Strong, effective base for most applications (1.4 - 2.0 equivalents). |
| Cs₂CO₃ / K₃PO₄ | Milder alternatives for base-sensitive functional groups. | |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic. Degassing is critical to remove oxygen. |
| Temperature | 80 - 110 °C | Dependent on substrate reactivity and catalyst system. |
Detailed Experimental Protocols
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Palladium reagents, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (gloves, safety glasses). All glassware should be oven- or flame-dried before use to ensure anhydrous conditions.
Protocol 1: General Procedure using Pd₂(dba)₃ / BINAP
This protocol is a representative procedure adapted from established methods for the Buchwald-Hartwig amination of cyclic amines.[16]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
1-Methylazetidin-3-amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 0.02 equiv, 2 mol %)
-
rac-BINAP (0.048 mmol, 0.048 equiv, 4.8 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the Pd₂(dba)₃, rac-BINAP, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous toluene via syringe. Stir the mixture for a few minutes. Then, add the aryl halide (if solid, add with the catalyst and base in step 1). Finally, add the 1-methylazetidin-3-amine via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS analysis of a small, quenched aliquot.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) to afford the desired N-aryl-1-methylazetidin-3-amine.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling of 1-methylazetidin-3-amine is a robust and highly effective method for synthesizing novel N-arylated azetidines, which are of significant interest in drug discovery.[16] By understanding the core mechanistic principles and carefully selecting the appropriate catalyst system—particularly modern bulky biarylphosphine ligands for challenging substrates—researchers can reliably access a diverse range of functionalized molecules. The protocols provided herein serve as a validated starting point for the successful implementation of this powerful transformation in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. rsc.org [rsc.org]
- 13. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Reductive Amination Involving 1-Methylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1-Methylazetidin-3-amine Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1] This strained four-membered heterocycle is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity. 1-Methylazetidin-3-amine, in particular, serves as a valuable bioisostere for more common motifs and provides a versatile handle for molecular elaboration. One of the most robust and widely utilized methods for functionalizing this key building block is reductive amination. This application note provides a comprehensive guide to the principles, protocols, and best practices for the successful reductive amination of 1-Methylazetidin-3-amine with a variety of carbonyl compounds. Reductive amination is a cornerstone of amine synthesis, offering a powerful and versatile method for the N-functionalization of azetidines.[2]
The Mechanism of Reductive Amination
Reductive amination is a sequential process that transforms a carbonyl group and an amine into a more substituted amine.[2][3] The reaction proceeds in two main stages, often conducted in a single pot ("direct" reductive amination):
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of 1-Methylazetidin-3-amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then dehydrates to yield an imine (for aldehydes) or an enamine (for ketones). Under the typically slightly acidic reaction conditions, the imine is protonated to form a highly electrophilic iminium ion.[3][4]
-
Hydride Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the iminium ion. The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the iminium intermediate.[5][6]
Caption: General mechanism of reductive amination.
Selecting the Optimal Reducing Agent
Several hydride-based reducing agents can be employed for reductive amination. However, for reactions involving sensitive substrates or when high selectivity is required, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[5][6]
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over carbonyls. Tolerates a wide range of functional groups.[5][6] | Moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and widely used.[1] | Highly toxic and can generate cyanide gas under acidic conditions. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde or ketone.[7] Requires careful control of reaction conditions. |
For the protocols detailed below, we will focus on the use of sodium triacetoxyborohydride due to its superior safety profile and selectivity.
Experimental Protocols
General Considerations:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents for reductive aminations using NaBH(OAc)₃ as they are aprotic and effectively solubilize the reactants.[5][6]
-
Stoichiometry: Typically, the carbonyl compound is used as the limiting reagent, with a slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents).
-
Temperature: Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TCM) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Reductive Amination of an Aromatic Aldehyde (e.g., Benzaldehyde)
This protocol details the synthesis of N-benzyl-1-methylazetidin-3-amine.
Materials:
-
1-Methylazetidin-3-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Methylazetidin-3-amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (to a concentration of approximately 0.2 M).
-
Add benzaldehyde (1.05 eq) to the solution via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.3 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the initial organic layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to afford the pure N-benzyl-1-methylazetidin-3-amine.
Caption: General workflow for reductive amination.
Protocol 2: Reductive Amination of a Ketone (e.g., Cyclohexanone)
This protocol details the synthesis of N-cyclohexyl-1-methylazetidin-3-amine.
Materials:
-
1-Methylazetidin-3-amine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add 1-Methylazetidin-3-amine (1.0 eq).
-
Dissolve the amine in anhydrous DCE (to a concentration of approximately 0.2 M).
-
Add cyclohexanone (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium ion from the less reactive ketone.[5][6]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring the reaction at room temperature for 18-36 hours. Reactions with ketones are typically slower than with aldehydes.
-
Follow steps 7-12 from Protocol 1 for workup and purification.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction time, particularly for less reactive ketones or sterically hindered substrates. For weakly basic amines, the addition of a catalytic amount of acetic acid can be beneficial.[1]
-
Side Reactions: The primary potential side reaction is the reduction of the carbonyl starting material to the corresponding alcohol. Using NaBH(OAc)₃ minimizes this, but it can still occur if the iminium ion formation is slow.
-
Dialkylation: While reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides, it can sometimes be a concern with highly reactive aldehydes and primary amines.[8] If dialkylation is observed, a stepwise procedure of first forming and isolating the imine, followed by its reduction, can be employed.[5][6]
-
Purification: The basic nature of the product amine may require the use of a silica gel column that has been pre-treated with a small amount of a basic modifier (e.g., triethylamine in the eluent) to prevent streaking and improve separation.
Conclusion
Reductive amination is a highly effective and versatile method for the synthesis of N-substituted derivatives of 1-Methylazetidin-3-amine. By carefully selecting the appropriate reducing agent, such as the mild and selective sodium triacetoxyborohydride, and optimizing the reaction conditions, a wide array of functionalized azetidines can be accessed in good to excellent yields. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this important transformation in their drug discovery and development efforts.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 1-Methylazetidin-3-amine Dihydrochloride Reactions
Welcome to the technical support guide for navigating the complexities of purifying reaction products derived from 1-Methylazetidin-3-amine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique physicochemical properties of this reagent—specifically its high polarity, basicity, and its common formulation as a dihydrochloride salt—present distinct challenges and opportunities in product purification.
This guide moves beyond simple protocols, delving into the chemical principles behind each technique. Our goal is to empower you with the knowledge to troubleshoot effectively, adapt methodologies, and achieve the highest purity for your target compounds.
Core Purification Principles: The Amine Salt vs. The Freebase
A foundational concept in working with 1-Methylazetidin-3-amine and its derivatives is the strategic conversion between its hydrochloride salt and its freebase form.[1][2] Understanding when and why to perform this conversion is critical for successful purification.
-
This compound (The Salt): This is the typical starting material. It is a crystalline, water-soluble solid that is more stable and easier to handle than its freebase counterpart.[3] However, its ionic nature makes it unsuitable for standard silica gel chromatography and challenging to extract into common organic solvents.
-
1-Methylazetidin-3-amine (The Freebase): This is the neutral, non-ionic form of the amine.[1] It is significantly more soluble in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) and is the form required for purification by traditional normal-phase chromatography. However, it is often a liquid or low-melting solid and can be more susceptible to degradation.
The ability to switch between these two forms via acid-base manipulation is the cornerstone of most purification strategies.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of derivatives of 1-Methylazetidin-3-amine.
Q1: My product is streaking severely on my silica gel column, and the yield is very low. What's happening and how can I fix it?
A: This is the most common issue when purifying basic amines. The problem arises from a strong acid-base interaction between the basic amine product and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This interaction leads to irreversible adsorption, poor peak shape (streaking), and significant loss of material on the column.
Solutions:
-
Mobile Phase Modification: Neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase.[4]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/EtOAc + 1% TEA).
-
Ammonia: Use a pre-mixed solution of 1-10% ammonia in methanol as your polar solvent component (e.g., DCM / (9:1 MeOH:NH₄OH)).[5]
-
-
Use a Deactivated Stationary Phase: Switch to a column packing material where the acidic sites are already passivated.
-
Amine-functionalized Silica (NH₂-Silica): These columns provide a much more inert surface for basic compounds, often resulting in excellent peak shape without mobile phase modifiers.[4][6]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds. Ensure you are using neutral or basic alumina, not acidic.
-
-
Convert to the Freebase Correctly: Ensure you have fully converted the hydrochloride salt to the freebase during your reaction workup before loading it onto the column. Any residual salt will remain at the top of the column.
Q2: My reaction mixture is an emulsion, and I can't achieve a clean separation between the organic and aqueous layers during workup. How do I resolve this?
A: Emulsion formation is common when basifying the reaction mixture to generate the freebase, especially in the presence of polar solvents and salts.
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.
-
Change the Organic Solvent: If you are using a solvent like ethyl acetate, try switching to or adding a chlorinated solvent like dichloromethane (DCM), which is denser and can help resolve the layers.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes help break it up.
-
Patience and Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.
Q3: How do I remove highly polar, water-soluble reagents (like HATU byproducts or excess starting amine salt) from my desired product?
A: This requires leveraging the solubility differences between the freebase product and the charged or highly polar impurities. The key is a robust acid-base extraction workflow.
Solution: Implement a Liquid-Liquid Extraction Workflow.
This procedure is designed to isolate your neutral amine product (freebase) in the organic phase while partitioning charged and highly polar impurities into the aqueous phase.
Caption: Acid-Base Extraction Workflow Diagram.
Q4: I have successfully purified the freebase of my product. How do I convert it back into a stable, easy-to-handle hydrochloride salt?
A: Converting the purified freebase back to its hydrochloride salt is often desirable for long-term storage, improving stability, and facilitating formulation if it is a drug candidate.[3] This is achieved by reacting the amine with hydrochloric acid.
Solution: Salt Formation Protocol.
-
Dissolve the Freebase: Dissolve your purified freebase amine in a suitable anhydrous organic solvent where the freebase is soluble but the hydrochloride salt is not. Common choices include diethyl ether, cyclopentyl methyl ether (CPME), dioxane, or a mixture like DCM/ether.[7]
-
Add HCl: While stirring, add a stoichiometric amount (e.g., 2.05 equivalents for a dihydrochloride) of a solution of HCl in an organic solvent. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in dioxane are standard.[7]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the anhydrous solvent (e.g., cold diethyl ether) to remove any residual soluble impurities.
-
Drying: Dry the salt product under high vacuum to remove all residual solvent.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Basic Amine Product
This protocol assumes the product has been converted to its freebase form via an appropriate workup.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), find a suitable solvent system. Start with a non-polar/polar mixture like Ethyl Acetate/Hexanes.[5]
-
If streaking is observed on the TLC plate, add 1% triethylamine (TEA) to the solvent system and re-run the TLC.
-
Aim for an Rf value of ~0.2-0.3 for your target compound.
-
-
Column Packing and Equilibration:
-
Pack a silica gel column with your chosen non-polar solvent.
-
Equilibrate the column by flushing it with at least 5-7 column volumes of the initial mobile phase (e.g., Hexanes + 1% TEA).[6]
-
-
Sample Loading:
-
Dissolve your crude freebase product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using a gradient of your polar solvent (e.g., increasing percentage of Ethyl Acetate in Hexanes, both containing 1% TEA).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.
-
| Common Issue | Mobile Phase System Suggestion | Stationary Phase |
| Severe Streaking | 90:10:1 DCM:MeOH:NH₄OH | Standard Silica Gel |
| Moderate Streaking | 80:20 Hexane:EtOAc + 1% TEA | Standard Silica Gel |
| Difficult Separations | Gradient of Hexane / Ethyl Acetate | Amine-Functionalized Silica |
Protocol 2: Recrystallization of an Amine Hydrochloride Salt
Recrystallization is a powerful technique for purifying solid compounds.[8] For amine salts, polar protic solvents are often required.
-
Solvent Screening:
-
Test the solubility of a small amount of your crude salt product in various solvents at room temperature and upon heating (e.g., ethanol, isopropanol, methanol, water, or mixtures like isopropanol/water).
-
An ideal solvent will dissolve the compound when hot but not when cold.[8]
-
-
Dissolution:
-
Place the crude salt in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the boiling mixture until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.
-
-
Decolorization (Optional):
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Remove the charcoal by hot filtration.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under high vacuum.
-
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting an appropriate purification strategy.
Caption: Purification Strategy Decision Tree.
References
Technical Support Center: 1-Methylazetidin-3-amine Dihydrochloride
Welcome to the technical support center for 1-Methylazetidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common issues encountered during its use in chemical synthesis. Our goal is to ensure the scientific integrity of your experiments by anticipating and addressing potential challenges.
Introduction
1-Methylazetidin-3-amine is a valuable building block in medicinal chemistry due to its strained four-membered ring and the presence of a reactive secondary amine. The dihydrochloride salt form enhances its stability and handling.[1][2] However, the inherent reactivity of the azetidine ring and the amine functional group can lead to specific side reactions and experimental challenges. This guide provides a structured question-and-answer format to address these potential issues directly.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing an unexpected loss of my starting material during my reaction, even under mild basic conditions. What could be happening?
A1: An unexpected loss of starting material, particularly when transitioning from the dihydrochloride salt to the free base, may be indicative of azetidine ring opening. The four-membered ring of azetidine possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic attack, especially if activated.[3]
Troubleshooting Steps:
-
Liberation of the Free Base:
-
Problem: The process of neutralizing the dihydrochloride salt to generate the free amine can create localized high pH, potentially promoting side reactions.
-
Solution: Use a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., dichloromethane/water) to gently liberate the free base. This allows the free amine to be extracted into the organic layer as it is formed, minimizing its exposure to aqueous base.
-
-
Reaction Temperature:
-
Problem: Elevated temperatures can provide the necessary activation energy for ring-opening side reactions.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) whenever possible, especially during the initial stages of your reaction.
-
Experimental Protocol: Liberation of the Free Base
-
Dissolve this compound in a minimal amount of water.
-
Cool the aqueous solution to 0 °C in an ice bath.
-
Add an equal volume of dichloromethane (DCM).
-
Slowly add a saturated aqueous solution of NaHCO₃ dropwise with vigorous stirring.
-
Monitor the pH of the aqueous layer, aiming for a pH of 8-9.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and use immediately.
Q2: My acylation reaction with an acid chloride is giving a low yield and a complex mixture of byproducts. What are the likely side reactions?
A2: Low yields in acylation reactions with 1-Methylazetidin-3-amine can stem from several issues, including over-acylation and reactions involving the azetidine ring.
Potential Side Reactions:
-
Bis-acylation: Although less common with secondary amines, highly reactive acylating agents or harsh conditions could potentially lead to the formation of an unstable bis-acylated product.
-
Ring Opening: The presence of HCl generated during the acylation can protonate the azetidine nitrogen, potentially activating the ring towards nucleophilic attack by the chloride ion or other nucleophiles present.[4][5]
-
Ketene Formation: If using an acyl chloride with an alpha-proton and a non-nucleophilic base like triethylamine, elimination to form a ketene can occur, leading to a messy reaction.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acylation reactions.
Recommended Protocol for Acylation:
-
Liberate the free base of 1-Methylazetidin-3-amine as described in the A1 protocol.
-
Dissolve the dried free base in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add the acid chloride (1.0 equivalent) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
Q3: I am attempting a reductive amination and observing the formation of a tertiary amine byproduct. How can I improve the selectivity for the desired secondary amine?
A3: The formation of a tertiary amine byproduct during reductive amination suggests that the initially formed secondary amine is further reacting with the aldehyde and reducing agent. This is a common side reaction in reductive aminations.
Controlling Selectivity:
-
Stoichiometry: Use a slight excess of the 1-Methylazetidin-3-amine relative to the aldehyde (e.g., 1.1 to 1.2 equivalents). This ensures the aldehyde is consumed before significant over-alkylation of the product can occur.
-
Order of Addition: Add the reducing agent slowly to the mixture of the amine and aldehyde. This allows for the formation of the iminium ion in situ, which is then reduced. A large excess of the reducing agent from the start can sometimes favor over-alkylation.
-
Choice of Reducing Agent: Milder reducing agents such as sodium triacetoxyborohydride (STAB) are often more selective for the reduction of the iminium ion over the aldehyde, which can help to suppress side reactions.
Reaction Scheme: Reductive Amination and Over-Alkylation
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 6. Sciencemadness Discussion Board - Secondary amine Acylation - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Failed Reactions with 1-Methylazetidin-3-amine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for failed reactions involving 1-methylazetidin-3-amine dihydrochloride. Here, we move beyond generic advice to offer a causal understanding of reaction failures and provide validated protocols to overcome them.
Introduction: The Challenge of the Dihydrochloride Salt
This compound is a valuable building block in medicinal chemistry, offering a strained azetidine ring that can impart unique conformational constraints and improve physicochemical properties. However, its formulation as a dihydrochloride salt presents a common and significant hurdle: both the primary amine and the tertiary azetidine nitrogen are protonated. This renders the molecule non-nucleophilic and often insoluble in common aprotic organic solvents, leading to reaction failure.[1][2][3]
The core of troubleshooting lies in the effective in situ neutralization of the amine salt to generate the reactive free base. This guide will walk you through common failure modes and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My amide coupling reaction shows no product formation. What's the primary cause?
Answer: The most frequent cause of failure in amide coupling reactions with this compound is the incomplete neutralization of the amine salt.[3][4] The protonated primary amine is not nucleophilic and cannot attack the activated carboxylic acid intermediate.[4][5] Standard coupling conditions using common non-nucleophilic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) may be insufficient to fully deprotonate both hydrochloride salts, especially if only two equivalents of base are used.
Causality Explained: The Acid-Base Equilibrium
The dihydrochloride salt exists in equilibrium with its free base form. To drive the reaction forward, this equilibrium must be shifted decisively towards the free amine. This requires a sufficient quantity of a suitable base.
Caption: Acid-base equilibrium of the dihydrochloride salt.
Troubleshooting Protocol: Ensuring Complete Neutralization
-
Base Stoichiometry: Use a minimum of 2.2 to 2.5 equivalents of a non-nucleophilic organic base like DIPEA or TEA. The excess helps to drive the equilibrium to the free amine. For sterically hindered carboxylic acids or less reactive systems, increasing the base to 3-4 equivalents can be beneficial.[2]
-
Pre-mixing/Pre-stirring: Before adding the coupling agent or activated carboxylic acid, stir the this compound with the base in your chosen anhydrous aprotic solvent (e.g., DMF, DCM) for 15-30 minutes at room temperature.[4] This "pre-neutralization" step is often critical for success.
-
Solvent Choice: While DCM is common, DMF or NMP can be better choices due to their higher polarity, which can help to dissolve the amine salt and its neutralized form.
Data-Driven Base Selection
| Base | pKa (Conjugate Acid) | Boiling Point (°C) | Comments |
| Triethylamine (TEA) | ~10.7 | 90 | Standard, cost-effective choice. |
| Diisopropylethylamine (DIPEA) | ~11 | 127 | More sterically hindered, reducing potential side reactions. |
| N-Methylmorpholine (NMM) | ~7.4 | 115 | A weaker base, may require higher temperatures or longer reaction times. |
| DBU | ~12 | 261 | A very strong, non-nucleophilic base, useful in difficult cases. |
Note: pKa values can vary slightly depending on the solvent.
Issue 2: My reductive amination reaction is sluggish or fails completely.
Answer: Similar to amide coupling, the primary issue is the non-nucleophilic nature of the protonated amine. Additionally, the acidic conditions often used for imine formation can be counterproductive if not carefully controlled, as they can further suppress the concentration of the free amine.
Troubleshooting Protocol: Reductive Amination
-
Neutralization First: Perform the pre-neutralization step as described for amide coupling. Use at least 2.2 equivalents of a base like TEA or DIPEA.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is milder and more selective for imines over carbonyls.[6] It is also tolerant of the amine salt byproducts (triethylammonium chloride or diisopropylethylammonium chloride).
-
Step-wise Addition:
-
Dissolve this compound and 2.2-2.5 equivalents of base in a suitable solvent (e.g., DCE, THF, or DCM).[6] Stir for 15-30 minutes.
-
Add the aldehyde or ketone (1.0 equivalent) and stir for another 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.2-1.5 equivalents) portion-wise to control any potential exotherm.
-
-
pH Control: If using sodium cyanoborohydride (NaBH3CN), a mildly acidic catalyst (e.g., acetic acid) is often required. In this case, it is crucial to add the acid after the initial neutralization of the amine salt.[6]
Caption: Recommended workflow for reductive amination.
Issue 3: I observe unexpected side products or decomposition.
Answer: Azetidines, being strained four-membered rings, can be susceptible to ring-opening reactions, especially under harsh conditions (e.g., strong acid, high heat).[7][8][9] While 1-methylazetidin-3-amine is relatively stable, prolonged exposure to elevated temperatures or certain reagents could lead to decomposition pathways.
Potential Side Reactions and Solutions
-
Ring Opening: This is more likely if the reaction conditions involve strong Lewis acids or high temperatures.[7]
-
Solution: Keep reaction temperatures as low as possible. For amide couplings, most reactions proceed well at room temperature. If heating is required, do so cautiously and monitor for side product formation by LC-MS.
-
-
Reaction with Bifunctional Reagents: If your carboxylic acid or other reaction partner has a second electrophilic site, intramolecular cyclization or intermolecular polymerization could compete with the desired reaction.
-
Solution: This is a substrate-specific issue. Consider protecting the second reactive site if possible.
-
-
Hydrolysis of Activated Intermediates: The presence of water can hydrolyze activated carboxylic acid species (e.g., acyl chlorides, active esters), leading to reaction failure.[4]
-
Solution: Always use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried. The hydrochloride salt itself can be hygroscopic; consider drying it under vacuum before use if it appears clumpy.[10]
-
General Best Practices for Using this compound
-
Quality Control: Ensure the purity of your starting material. Supplier information indicates a purity of around 95%.[11] Impurities could interfere with the reaction.
-
Inert Atmosphere: While not always strictly necessary for amide couplings or reductive aminations, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent moisture ingress.
-
Monitoring Progress: Use TLC or LC-MS to monitor the reaction. A common mistake is to let a failed reaction run for an extended period. If no product is observed after a reasonable time (e.g., 1-2 hours for a standard amide coupling), it is better to stop and re-evaluate the conditions.
By understanding the fundamental chemistry of this dihydrochloride salt and implementing these targeted troubleshooting strategies, you can significantly improve your success rate in reactions involving this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of Azetidines | Ambeed [ambeed.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
Technical Support Center: Workup Procedures for Reactions Containing 1-Methylazetidin-3-amine
Welcome to the technical support guide for handling reactions involving 1-Methylazetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. The unique physicochemical properties of 1-Methylazetidin-3-amine—specifically its high polarity, water solubility, and basicity—present distinct challenges during reaction workup and purification. This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios to help you maximize yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key properties of 1-Methylazetidin-3-amine that I must consider for my workup strategy?
Answer: Understanding the fundamental properties of 1-Methylazetidin-3-amine is the cornerstone of a successful workup. Its structure, a small, four-membered ring with two basic nitrogen atoms, dictates its behavior in solution.
The primary challenge arises from its high water solubility, a consequence of its low molecular weight and ability to form hydrogen bonds.[1] The calculated partition coefficient (XLogP3) of -0.8 further underscores its hydrophilic nature, meaning it has a strong preference for an aqueous phase over a nonpolar organic phase.[2] This property can lead to significant product loss during standard aqueous extractions.
Secondly, the presence of both a primary (pKa ~8-9, estimated) and a tertiary amine (pKa ~10-11, estimated) makes the molecule strongly basic.[1] This basicity is crucial for its reactivity but also means its solubility is highly pH-dependent. In acidic conditions (pH < 7), the amine groups are protonated to form ammonium salts, dramatically increasing water solubility and rendering the molecule virtually unextractable into common organic solvents.[3] Conversely, in strongly basic conditions (pH > 11), the molecule exists as the free base, which is less polar and more amenable to extraction into organic solvents.
Table 1: Physicochemical Properties of 1-Methylazetidin-3-amine
| Property | Value | Source | Significance for Workup |
| Molecular Formula | C₄H₁₀N₂ | [1][2] | Low molecular weight contributes to volatility and water solubility. |
| Molecular Weight | 86.14 g/mol | [2][4] | Small size makes it difficult to precipitate. |
| Appearance | Colorless to pale yellow liquid | [1] | Visual confirmation of the free base. |
| XLogP3 | -0.8 | [2] | Highly hydrophilic; prone to loss in aqueous washes. |
| Boiling Point | 84.2°C | [4] | Can be volatile; care needed during solvent evaporation. |
| Basicity | Contains primary and tertiary amines | [1][5] | pH-dependent solubility; allows for acid-base extraction. |
Q2: My desired product contains the 1-Methylazetidin-3-amine moiety. What is a robust, general workup procedure for its isolation?
Answer: When your target molecule is a basic, water-soluble amine, the workup strategy must be designed to minimize its loss to the aqueous phase. The core principle is to manipulate the pH to control the molecule's solubility profile. The following acid-base extraction workflow is a reliable starting point.
The initial step involves a basic wash to remove any acidic reagents or byproducts. Subsequently, an acidic extraction is performed to protonate your amine product, pulling it into the aqueous phase while leaving non-basic, organic-soluble impurities behind. The final, and most critical, step is to basify the aqueous layer containing your product and extract it back into an organic solvent.
See Protocol 1 for a detailed, step-by-step methodology.
Q3: I used 1-Methylazetidin-3-amine as an excess reagent. How do I effectively remove it from my reaction mixture if my product is acid-sensitive?
Answer: Removing a basic, water-soluble reagent like 1-Methylazetidin-3-amine is typically straightforward with an acidic wash. However, if your desired product is unstable in acidic conditions, this method is not viable.
In such cases, the recommended procedure is to wash the organic layer with an aqueous solution of copper(II) sulfate (CuSO₄).[6] Amines, acting as ligands, readily coordinate with copper(II) ions to form a water-soluble complex. This complex partitions into the aqueous phase, effectively removing the amine from your organic layer.[6] A successful extraction is often indicated by the formation of a deep purple or blue color in the aqueous layer.[6] You should continue these washes until no further color change is observed, signifying that the excess amine has been completely removed.
This method is advantageous as it operates under neutral pH conditions, preserving the integrity of acid-labile functional groups in your product.
Troubleshooting Guide
Q4: I am consistently seeing low yields. How can I improve the recovery of my amine product during aqueous extractions?
Answer: This is the most common issue when working with small, polar molecules like 1-Methylazetidin-3-amine. The low recovery is almost certainly due to the product's high affinity for the aqueous phase, even when in its free-base form. Here are several strategies to combat this:
-
"Salting Out": Before extracting your free-based product, saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This increases the ionic strength of the aqueous phase, making it a less favorable environment for your organic molecule and thereby "pushing" it into the organic layer. This can dramatically improve extraction efficiency.
-
Choice of Extraction Solvent: Standard solvents like ethyl acetate or diethyl ether may not be polar enough to efficiently extract your product. Dichloromethane (DCM) is often a better choice. For particularly stubborn cases, a more polar solvent system, such as a 3:1 mixture of chloroform/isopropanol, can be highly effective at recovering polar molecules from an aqueous phase.[7]
-
Increase the Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one extraction with a large volume. For instance, 5 extractions with 20 mL of DCM will be far more effective than 1 extraction with 100 mL.
-
Ensure Complete Basification: Use a pH meter or pH paper to confirm that the aqueous layer is strongly basic (pH > 11) before extraction. Incomplete deprotonation of your amine will leave it as the highly water-soluble salt, preventing its extraction.
Q5: A persistent emulsion has formed during my workup. How can I break it?
Answer: Emulsions are a common frustration, especially when chlorinated solvents are used. They are colloidal suspensions of one liquid in another and can be difficult to separate. Here are several techniques to try, in order of increasing intervention:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This can help the droplets coalesce.
-
Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the density and ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.
Q6: My amine-containing product streaks badly on silica gel TLC. How can I get a clean analysis?
Answer: Streaking of amines on silica gel is a classic problem. Silica gel is inherently acidic, and the basic amine interacts strongly with the acidic silanol groups on the surface, leading to poor elution and tailing spots.
The solution is to add a small amount of a basic modifier to your eluent.[8]
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system. The Et₃N is a stronger base and will preferentially bind to the active sites on the silica, allowing your product to elute cleanly.
-
Ammonia: Using a mobile phase that has been saturated with ammonia, such as 10% Methanol in DCM saturated with NH₃, is also highly effective.[8]
Alternatively, you can use a different stationary phase, such as basic alumina or reverse-phase (C18) silica plates, which do not have the same acidic character.[8][9]
Detailed Experimental Protocols
Protocol 1: General Workup for Isolating a Basic, Water-Soluble Amine Product
-
Initial Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., DCM or Ethyl Acetate, 2-3x the reaction volume).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently, venting frequently to release any evolved gas (CO₂). Separate the layers and retain the organic layer.
-
Acidic Extraction: To the organic layer, add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 30-60 seconds. Allow the layers to separate. Your protonated amine product is now in the aqueous layer.
-
Isolate Aqueous Layer: Drain the aqueous layer into a clean flask. To ensure complete recovery, you may re-extract the organic layer with a fresh portion of 1 M HCl. Combine the aqueous extracts. The organic layer, containing non-basic impurities, can now be discarded.[10]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is > 11 (confirm with a pH meter). This step deprotonates the amine, converting it back to the free base.[3]
-
Product Extraction: Add a portion of your chosen organic extraction solvent (e.g., DCM) to the basic aqueous layer. Shake vigorously.
-
"Salting Out" (Optional but Recommended): If recovery is a concern, add solid NaCl to the aqueous layer until it is saturated before performing the extraction.
-
Separate and Repeat: Drain the organic layer. Repeat the extraction of the aqueous layer at least 4-5 times with fresh organic solvent to maximize product recovery.
-
Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield your crude product.[11]
References
- 1. CAS 959957-92-7: 1-methylazetidin-3-amine | CymitQuimica [cymitquimica.com]
- 2. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Workup [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Hygroscopic Amine Dihydrochloride Salts in Reactions
Welcome to the technical support center for handling amine dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hygroscopic nature of these critical reagents. Here, we synthesize technical knowledge with practical, field-proven insights to help you navigate the complexities of working with these moisture-sensitive compounds.
Section 1: Understanding the Challenge - The "Why" Behind Hygroscopicity
What does "hygroscopic" mean for an amine dihydrochloride salt?
Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[1][2][3] For amine dihydrochloride salts, this tendency is particularly pronounced due to the strong ionic character and the presence of multiple hydrogen bond donors (the ammonium protons) and acceptors (the chloride ions). These salts can readily pull moisture from the air, leading to a range of physical and chemical changes.[2][4]
The amount of water a hygroscopic material absorbs is generally proportional to the relative humidity of its environment.[2] Some salts may simply become damp or "cakey," while others, described as deliquescent, can absorb enough moisture to dissolve completely and form an aqueous solution.[2][3][4]
Why is managing water content so critical in reactions involving amine dihydrochloride salts?
The presence of excess water, absorbed due to hygroscopicity, can have profound and often detrimental effects on a chemical reaction. These can include:
-
Altered Stoichiometry: The absorbed water adds to the mass of the reagent, leading to inaccurate measurements if not accounted for. This can disrupt the molar ratios of reactants, potentially reducing yield and increasing the formation of byproducts.
-
Hydrolysis of Reagents and Catalysts: Many common reagents and catalysts used in organic synthesis are sensitive to moisture and can be deactivated or consumed through hydrolysis.
-
Changes in Reaction Kinetics and Selectivity: Water is a polar, protic solvent that can alter the reaction environment. While some reactions are accelerated in the presence of water (so-called "on-water" reactions), many others can be slowed down or their selectivity compromised.[5][6][7][8][9]
-
Physical Handling Difficulties: Hygroscopic powders that have absorbed moisture can become clumpy, sticky, or even liquefy, making them difficult to handle, weigh, and transfer accurately.[2][10][11]
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I tell if my amine dihydrochloride salt has absorbed a significant amount of water?
-
Visual Inspection: The most immediate, though qualitative, method is visual inspection. A "dry" salt should be a free-flowing powder. Signs of water absorption include clumping, caking, or in severe cases (deliquescence), the formation of a paste or solution.[2][4]
-
Weight Change: If you have a precise initial weight of the dry compound, any subsequent increase in weight upon exposure to the atmosphere is a direct measure of water uptake.
-
Analytical Quantification: For precise determination, analytical techniques are necessary.
Q2: What is the most reliable method for quantifying the water content in my salt?
The gold standard for water content determination in pharmaceuticals and fine chemicals is Karl Fischer (KF) titration .[][13][14] This method is highly specific to water and can accurately measure moisture content from parts per million (ppm) to 100%.[] Other methods like Loss on Drying (LOD) are less specific as they measure the loss of any volatile component upon heating.[13] For some applications, headspace gas chromatography is emerging as a sensitive alternative.[15]
Q3: My reaction requires strictly anhydrous conditions. What are the best practices for handling a new bottle of an amine dihydrochloride salt?
Even a freshly opened bottle from a supplier may have some level of adsorbed moisture. For highly moisture-sensitive reactions, it is best practice to assume the reagent is not perfectly anhydrous.[16]
-
Work in a Controlled Environment: Whenever possible, handle the salt in a glove box with an inert atmosphere (e.g., nitrogen or argon).[17]
-
Dry Before Use: If a glove box is unavailable, the salt should be dried under high vacuum at a temperature that will not cause decomposition. The appropriate temperature can often be found in the literature or on the material's Safety Data Sheet (SDS).[10][16]
-
Minimize Exposure: When weighing and transferring the salt, do so as quickly as possible to minimize its contact with the atmosphere.[10][18]
Q4: I'm performing an amide coupling using my amine dihydrochloride salt. Do I need to freebase it first?
Yes, in most cases. The amine hydrochloride salt exists in its protonated, non-nucleophilic form.[19] For the amine to act as a nucleophile and participate in the amide bond formation, it must be deprotonated to the free amine. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture in an amount stoichiometric to the hydrochloride salt.[19]
Section 3: Troubleshooting Guides
This section provides structured approaches to common problems encountered when using hygroscopic amine dihydrochloride salts.
Troubleshooting Scenario 1: Inconsistent Reaction Yields
-
Problem: You are running a reaction multiple times with the same protocol, but the product yield is highly variable. You suspect the hygroscopicity of your amine dihydrochloride salt is the culprit.
-
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting inconsistent yields.
-
Detailed Protocol: Drying Amine Dihydrochloride Salts
-
Pre-Drying Assessment: Consult the Safety Data Sheet (SDS) for the decomposition temperature of the salt.[4][20]
-
Apparatus Setup: Place the salt in a round-bottom flask or a Schlenk flask. The vessel should be no more than half full to ensure efficient drying.
-
Vacuum Application: Connect the flask to a high-vacuum line (Schlenk line).
-
Gentle Heating: While under vacuum, gently heat the flask in an oil bath to a temperature well below its decomposition point (e.g., 40-60°C is often sufficient).
-
Drying Time: Maintain these conditions for several hours (e.g., 4-12 hours) or until the weight of the salt remains constant.
-
Cooling and Storage: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon). Store the dried salt in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glove box.[4][21]
-
Troubleshooting Scenario 2: Reagent Fails to Dissolve Completely
-
Problem: Your amine dihydrochloride salt, which is known to be soluble in the reaction solvent, is not fully dissolving, or an oily residue is forming.
-
Logical Relationship Diagram:
Caption: Causality of poor dissolution due to hygroscopicity.
-
Corrective Actions:
-
Confirm Water Content: Use Karl Fischer titration to confirm that high water content is the issue.
-
Dry the Reagent: Employ the drying protocol described in Troubleshooting Scenario 1.
-
Solvent Considerations: If the reaction tolerates it, adding a co-solvent that can azeotropically remove water (e.g., toluene) during the reaction setup can be beneficial. However, be aware that the presence of water can sometimes be advantageous in certain "on-water" or "in-water" reaction systems, leading to rate acceleration.[6][8][9]
-
Section 4: Best Practices for Storage and Handling
To proactively manage the hygroscopicity of amine dihydrochloride salts, adhere to the following best practices:
| Practice | Rationale | Implementation |
| Airtight Storage | Minimizes exposure to atmospheric moisture.[10][18] | Store in tightly sealed containers, preferably with a PTFE liner. For long-term storage, consider sealing the container with paraffin film.[22] |
| Use of Desiccants | Actively removes moisture from the headspace of the storage container.[11][21] | Place the primary container inside a larger secondary container (a desiccator) containing a drying agent like silica gel, calcium chloride, or phosphorus pentoxide.[4][22] |
| Inert Atmosphere | Prevents both moisture and oxygen from interacting with the compound. | For highly sensitive materials, store in a glove box or a sealed container that has been backfilled with an inert gas like nitrogen or argon. |
| Portioning | Reduces the number of times the main stock bottle is opened. | Upon receiving a large bottle of a hygroscopic reagent, consider dividing it into smaller, single-use or short-term-use vials under an inert atmosphere. |
| Quick Handling | Limits the time the compound is exposed to the ambient environment.[10] | Have all necessary equipment ready before opening the container. Weigh the desired amount quickly and reseal the container immediately.[10][18] |
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Hygroscopy - Wikipedia [en.wikipedia.org]
- 3. thermopedia.com [thermopedia.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. Organic Synthesis “On Water” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-water reaction - Wikipedia [en.wikipedia.org]
- 7. How water could replace some organic solvents and make chemical reactions greener | CAS [cas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06000C [pubs.rsc.org]
- 10. tutorchase.com [tutorchase.com]
- 11. ibisscientific.com [ibisscientific.com]
- 13. njlabs.com [njlabs.com]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. How To [chem.rochester.edu]
- 17. hepatochem.com [hepatochem.com]
- 18. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. globalresearchchem.com [globalresearchchem.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: 1-Methylazetidin-3-amine dihydrochloride vs. Other Azetidine Building Blocks in Drug Discovery
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, saturated heterocycles have emerged as powerful tools for drug designers, and among them, the azetidine ring has garnered significant attention.[1][2][3] This four-membered nitrogen-containing heterocycle is increasingly recognized as a "privileged structure."[4] Its inherent ring strain of approximately 25.4 kcal/mol, which lies between that of highly reactive aziridines and stable pyrrolidines, imparts a unique combination of conformational rigidity and chemical stability.[5][6]
Incorporating an azetidine moiety into a drug candidate can offer several advantages:
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and reduce lipophilicity, key factors in optimizing pharmacokinetic profiles.[7]
-
Metabolic Stability: The rigid structure can block sites of metabolism that would be susceptible in more flexible analogues.[8]
-
Three-Dimensionality: As drug discovery moves away from flat, aromatic structures, the puckered, three-dimensional nature of azetidines provides an excellent scaffold for exploring new regions of chemical space and achieving precise vectoral orientation of substituents.[7]
-
Novelty and Patentability: The use of less-explored scaffolds like azetidines can lead to novel intellectual property.[9]
This guide provides a comparative analysis of 1-methylazetidin-3-amine dihydrochloride against other common azetidine building blocks. We will delve into their respective strengths, reactivities, and strategic applications, supported by experimental protocols to empower researchers in their synthetic endeavors.
Profiling the Workhorse: this compound
This compound is a versatile and widely used building block. Its structure features a primary amine at the 3-position, which serves as a key handle for synthetic diversification, and a methyl group on the ring nitrogen.
-
Molecular Weight: 159.06 g/mol [10]
-
Structure:
-
The primary amine at C3 is a nucleophilic center ideal for forming amide bonds, sulfonamides, or for participating in reductive amination reactions.
-
The N-methyl group renders the ring nitrogen a tertiary amine. This feature impacts the molecule's overall basicity, lipophilicity, and metabolic profile, while also precluding further N-functionalization at that position.
-
The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, although it necessitates the use of a base during reactions to liberate the free amine.
-
A Comparative Analysis of Azetidine Building Blocks
The choice of an azetidine building block is a critical decision that influences not only the synthetic route but also the final properties of the target molecule. Below, we compare 1-methylazetidin-3-amine to other key classes of azetidine derivatives.
Comparison by N-Substitution
The substituent on the azetidine nitrogen dictates the synthetic possibilities and profoundly affects the physicochemical properties of the resulting molecule.
| Building Block | N-Substituent | Key Features & Strategic Use |
| 1-Methylazetidin-3-amine | Methyl (-CH₃) | Use Case: Direct incorporation of a methylated azetidine core. The N-methyl group can enhance metabolic stability and provides a tertiary amine basic center.[8] |
| N-Boc-3-aminoazetidine | Boc (-C(O)OᵗBu) | Use Case: A protected building block allowing for functionalization of the C3-amine. The Boc group can then be removed to reveal the secondary N-H for subsequent reactions (e.g., alkylation, arylation). |
| Azetidin-3-amine | Hydrogen (-H) | Use Case: Provides two points for diversification (the C3-amine and the N-H). Allows for sequential or differential functionalization. |
The N-methyl group of 1-methylazetidin-3-amine offers a direct route to compounds where a tertiary amine in the azetidine ring is desired. In contrast, the N-Boc and N-H analogues provide synthetic handles for further elaboration of the azetidine nitrogen itself.
Comparison by Functional Group at C3
The nature of the substituent at the 3-position defines the primary chemical transformations the building block can undergo.
| Building Block | C3-Substituent | Key Features & Strategic Use |
| 3-Aminoazetidines | Amine (-NH₂) | Primary Reactivity: Nucleophilic. Ideal for amide coupling, sulfonamide formation, and reductive amination. Introduces a basic center.[4] |
| 3-Hydroxyazetidines | Hydroxyl (-OH) | Primary Reactivity: Nucleophilic/Protic. Used for ether synthesis (e.g., Williamson ether synthesis), esterification, or can be oxidized to the corresponding ketone. |
| 3-Azetidinones | Ketone (=O) | Primary Reactivity: Electrophilic. Primarily used in reductive amination to install a wide variety of amine-containing substituents at the C3 position.[5][12] |
This comparison highlights the complementary nature of these building blocks. While 3-aminoazetidines are used to append the azetidine ring to an acidic counterpart (like a carboxylic acid), 3-azetidinones are used to build substituents off of the azetidine ring.
Physicochemical Property Comparison
The choice of building block has a direct and predictable impact on key drug-like properties such as basicity (pKa) and lipophilicity (LogP/LogD). These parameters are critical for controlling absorption, distribution, metabolism, and excretion (ADME).
| Building Block | Predicted cLogP | Predicted pKa (Strongest Basic) | Rationale |
| 1-Methylazetidin-3-amine | -0.8[13] | 9.5 - 10.5 | The N-methyl group is electron-donating, increasing the basicity of the ring nitrogen. The overall molecule is highly polar. |
| N-Boc-3-aminoazetidine | 1.2 - 1.5 | 8.0 - 9.0 (exocyclic amine) | The Boc group is lipophilic. The electron-withdrawing nature of the carbamate lowers the basicity of the ring nitrogen significantly, making the exocyclic amine the most basic site. |
| Azetidin-3-amine | -1.2 - -1.0 | 9.0 - 10.0 | Highly polar. The two basic centers influence each other, with the secondary ring amine being slightly more basic. |
| N-Boc-3-azetidinone | 0.5 - 0.8 | N/A | The ketone is non-basic. The Boc group provides lipophilicity. |
Note: pKa and cLogP values are estimates from chemical software and can vary. They are provided for comparative purposes.
The data illustrates a clear trade-off: the N-Boc group, essential for many synthetic strategies, significantly increases lipophilicity. The N-methyl group enhances basicity, which can be crucial for interacting with acidic residues in a protein target but may also impact cell permeability and off-target effects.
Experimental Protocols and Methodologies
To translate theory into practice, this section provides detailed, self-validating experimental protocols for common transformations involving these building blocks.
Protocol 1: Amide Bond Formation with this compound
This protocol describes a standard amide coupling reaction using HATU, a highly efficient coupling reagent suitable for a wide range of substrates.
Causality: The reaction begins with the activation of the carboxylic acid by HATU to form a highly reactive acyl-OAt active ester. The non-nucleophilic base, DIPEA, is crucial for two reasons: it neutralizes the dihydrochloride salt to generate the free, nucleophilic 1-methylazetidin-3-amine, and it scavenges the acid produced during the reaction, driving the equilibrium towards product formation.[14]
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 equiv) in an appropriate aprotic solvent such as DMF or DCM (0.1 M), add HATU (1.1 equiv).
-
Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.
-
Add this compound (1.1 equiv) to the mixture.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) dropwise to the stirring solution. The number of equivalents is critical to neutralize both hydrochloride salts and the generated acid.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Reductive Amination of N-Boc-3-azetidinone
This protocol demonstrates the synthesis of a 3-substituted azetidine from a ketone precursor, a cornerstone reaction in library synthesis.
Causality: The reaction proceeds in two stages, often in a single pot. First, the amine and ketone form a hemiaminal intermediate, which then dehydrates to an iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the electrophilic iminium ion to the final amine product.[12] NaBH(OAc)₃ is preferred because it is less reactive towards the starting ketone than other hydrides like NaBH₄, minimizing side product formation.[15]
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Azetidines - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. This compound 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Head-to-Head Comparison for the Modern Medicinal Chemist: 1-Methylazetidin-3-amine Dihydrochloride vs. Piperidine Scaffolds
A Senior Application Scientist's Guide to Navigating the Nuances of Saturated Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a vast number of approved therapeutics.[1][2][3] Its favorable physicochemical properties and synthetic tractability have made it a go-to fragment for drug designers. However, the drive for molecules with improved metabolic stability, refined physicochemical properties, and novel intellectual property has led researchers to explore beyond this workhorse. Enter the azetidine scaffold, a compact, four-membered heterocycle that is increasingly utilized as a strategic bioisosteric replacement for larger rings like piperidine.[4][5]
This guide provides an in-depth, objective comparison of 1-Methylazetidin-3-amine dihydrochloride, a representative functionalized azetidine, and the broader class of analogous piperidine scaffolds. We will delve into the structural, physicochemical, and metabolic differences, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in their lead optimization programs.
At a Glance: Key Physicochemical and Structural Differences
The seemingly subtle difference of two carbon atoms between azetidine and piperidine rings imparts significant changes in their three-dimensional shape, polarity, and fundamental chemical properties. These differences can be strategically exploited to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | 1-Methylazetidin-3-amine | N-Methylpiperidin-3-amine | Rationale and Implication for Drug Design |
| Molecular Weight ( g/mol ) | 86.14 (free base)[6] | 114.19 (free base)[7] | The lower molecular weight of the azetidine scaffold can improve ligand efficiency and provides more room for derivatization while adhering to molecular weight guidelines (e.g., Rule of Five). |
| logP (calculated) | -0.8[6] | -0.1[7] | The azetidine derivative is predicted to be significantly less lipophilic. This can lead to improved aqueous solubility, a key factor for oral bioavailability, and potentially reduce off-target toxicities associated with high lipophilicity. |
| pKa (predicted) | ~9.5-10.5 | ~10.0-11.0 | Azetidines are generally less basic than their piperidine counterparts.[8] This can be advantageous in reducing hERG channel liability and may alter absorption and distribution profiles. |
| Ring Conformation | Planar/Slightly Puckered[9] | Chair[9] | The rigid, near-planar azetidine ring presents substituents in distinct vectors compared to the flexible chair conformation of piperidine. This can lead to different binding interactions with target proteins.[9] |
| Ring Strain (kcal/mol) | ~25.4[10] | ~0[5] | The high ring strain of azetidine makes it more susceptible to certain chemical transformations but also contributes to its unique conformational properties.[5][10] |
The Metabolic Stability Argument: A Game Changer for Azetidines
One of the most compelling reasons to consider an azetidine scaffold is the potential for enhanced metabolic stability. A common metabolic liability for N-alkylated piperidines is cytochrome P450-mediated N-dealkylation. The structural nature of the azetidine ring can sterically hinder or alter the electronic environment around the nitrogen atom, thereby reducing its susceptibility to this metabolic pathway. This can lead to a longer in vivo half-life and increased drug exposure.
Synthetic Accessibility: A Practical Consideration
While piperidine scaffolds are generally readily accessible through a variety of well-established synthetic routes, the synthesis of functionalized azetidines can be more challenging due to their inherent ring strain.[4] However, recent advances in synthetic methodology have made a wide range of azetidine building blocks more accessible.[10]
Herein, we propose plausible, multi-step synthetic routes for both 1-Methylazetidin-3-amine and its piperidine analogue, N-methylpiperidin-3-amine, to provide a practical comparison of their synthetic considerations.
Proposed Synthesis of this compound
A common strategy for the synthesis of 3-aminoazetidines involves the reductive amination of a protected 3-azetidinone.
Figure 1. Proposed synthetic workflow for this compound.
Established Synthesis of N-Methylpiperidin-3-amine
The synthesis of N-methylpiperidin-3-amine can be readily achieved from commercially available N-Boc-3-aminopiperidine.
Figure 2. Established synthetic workflow for N-Methylpiperidin-3-amine.
Head-to-Head Experimental Comparison: Protocols for the Bench Scientist
To provide a framework for a direct, in-house comparison, we present detailed protocols for key experiments that can elucidate the critical differences between azetidine- and piperidine-containing compounds.
Experimental Workflow for Comparative Profiling
Figure 3. A comprehensive workflow for the comparative evaluation of the two scaffolds.
Experimental Protocols
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
Objective: To experimentally determine the lipophilicity of 1-Methylazetidin-3-amine and N-Methylpiperidin-3-amine.
Materials:
-
Test compound (free base form)
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector
-
Analytical standards of each compound
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 30 minutes and allow the layers to separate overnight. Drain each layer into separate storage bottles.
-
Sample Preparation: Prepare a stock solution of the test compound in either pre-saturated n-octanol or pre-saturated PBS.
-
Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (typically a 1:1 ratio). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable by HPLC in both phases.
-
Equilibration: Cap the vials tightly and vortex for 1 minute. Place the vials on a shaker at room temperature for 1-2 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at >2000 x g for 10-15 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the PBS layers. Be cautious not to disturb the interface.
-
Analyze the concentration of the compound in each phase by a validated HPLC method against a standard curve.
-
Calculation: Calculate the LogP using the following formula: LogP = log10 ( [Compound]octanol / [Compound]PBS )
Protocol 2: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acids of 1-Methylazetidin-3-amine and N-Methylpiperidin-3-amine.
Materials:
-
Test compound (as hydrochloride salt)
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[11]
-
Sample Preparation: Accurately weigh the test compound and dissolve it in deionized water to make a solution of known concentration (e.g., 1-5 mM). Add the 0.15 M KCl solution.[11]
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[12]
-
Acidification: If starting with the free base, titrate with 0.1 M HCl to a pH of ~2 to ensure all amine groups are protonated. If starting with the hydrochloride salt, this step can be skipped.
-
Titration: Titrate the acidic solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant. Record the pH after each addition, ensuring the reading has stabilized.[11]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For more accurate determination, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this curve corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.
-
Replicates: Perform the titration at least in triplicate for each compound to ensure reproducibility.[11]
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of 1-Methylazetidin-3-amine and N-Methylpiperidin-3-amine to Phase I metabolism.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
Positive control (e.g., a rapidly metabolized compound like verapamil)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound and positive control in buffer.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the t=0 time point, add the stop solution (ice-cold acetonitrile with internal standard) before adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C with shaking. At specified time points (e.g., 5, 15, 30, 45, 60 minutes), remove an aliquot from the reaction and add it to a well containing the ice-cold acetonitrile stop solution to terminate the reaction.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the initial linear portion of this plot (k) is the elimination rate constant.
-
Calculate In Vitro Half-Life (t1/2): t1/2 = 0.693 / k
-
Calculate Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Conclusion: Making the Right Choice for Your Project
The decision to employ an azetidine scaffold, such as in 1-Methylazetidin-3-amine, over a traditional piperidine is a nuanced one that must be driven by the specific goals of a drug discovery program. Piperidines remain an invaluable and versatile scaffold, offering a high degree of synthetic flexibility and a proven track record in approved drugs.[1][2]
However, when facing challenges with metabolic stability (particularly N-dealkylation), high lipophilicity, or the need to explore novel chemical space and escape existing patent landscapes, the azetidine ring presents a compelling alternative.[4][5] Its unique conformational constraints, lower lipophilicity, and reduced basicity can be powerful tools for fine-tuning a molecule's properties to achieve the desired therapeutic profile. By conducting the head-to-head experimental comparisons outlined in this guide, researchers can generate the critical data needed to rationally design the next generation of therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to 1-Methylazetidin-3-amine dihydrochloride in Synthesis
Abstract
In modern medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical and pharmacological properties is relentless. Small, saturated heterocycles are cornerstone building blocks in this endeavor, and among them, the azetidine scaffold has emerged as a particularly valuable motif. This guide provides an in-depth comparison of 1-Methylazetidin-3-amine dihydrochloride with alternative building blocks, highlighting its distinct advantages in synthesis. We will explore its impact on key drug-like properties, its synthetic utility, and provide experimental evidence to support its preferential use in specific contexts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of next-generation therapeutics.
Introduction: The Rise of the Azetidine Scaffold
Saturated heterocycles are prevalent in over 60% of FDA-approved small-molecule drugs, underscoring their importance in constructing three-dimensional frameworks that can effectively interact with biological targets.[1] For decades, pyrrolidines (5-membered rings) and piperidines (6-membered rings) have been the workhorses of synthetic and medicinal chemistry. However, the four-membered azetidine ring is gaining significant traction as a "privileged" scaffold.[1][2] Its growing popularity stems from a unique combination of structural rigidity, stability, and the ability to impart favorable properties to parent molecules.[3][4]
1-Methylazetidin-3-amine, particularly in its dihydrochloride salt form, is a versatile bifunctional building block. It offers a primary amine for diverse coupling reactions and a tertiary amine within the core, all packaged in a compact, sp³-rich framework. The dihydrochloride salt form ensures stability, improves solubility in polar solvents, and conveniently protects the amines, often allowing for selective reactivity under controlled conditions.
Comparative Analysis: The Azetidine Advantage
The choice of a saturated amine building block can profoundly influence a molecule's developability. Let's compare 1-Methylazetidin-3-amine to its closest acyclic and cyclic counterparts.
Physicochemical Properties: A Superior Profile
A primary goal in drug design is to escape the "flatland" of aromatic, sp²-heavy molecules towards more three-dimensional, sp³-rich structures. This shift often leads to improved solubility, reduced toxicity, and better metabolic stability. The azetidine ring is an excellent tool for this purpose.
-
Solubility and Polarity: The compact and polar nature of the azetidine ring can significantly enhance aqueous solubility compared to more lipophilic scaffolds like piperidines or acyclic amines of similar molecular weight.[5] The nitrogen atom in the ring acts as a hydrogen bond acceptor, increasing the topological polar surface area (TPSA), a key predictor of cell permeability and solubility.
-
Lipophilicity (logP/logD): Introducing the 1-methylazetidin-3-amine moiety is a proven strategy to reduce lipophilicity. A lower logP/logD is often desirable for oral drugs to balance membrane permeability with aqueous solubility. Compared to a similarly substituted pyrrolidine or piperidine, the azetidine derivative will typically have a lower logP value.
-
Basicity (pKa): The pKa of the ring nitrogen in an azetidine is lower than that of pyrrolidine and piperidine. This is due to the increased s-character of the nitrogen lone pair orbital in the strained four-membered ring. This modulation of basicity can be critical for optimizing target engagement or fine-tuning pharmacokinetic properties to avoid issues like hERG channel binding.
Table 1: Comparative Physicochemical Properties of Saturated Amines
| Compound | Molecular Weight ( g/mol ) | XLogP3 (Computed) | TPSA (Ų) | Ring Strain (kcal/mol) |
| 1-Methylazetidin-3-amine | 86.14 | -0.8[6] | 29.3[6] | ~25.4[3] |
| 1-Methylpyrrolidin-3-amine | 100.16 | -0.4 | 29.3 | ~5.4[3] |
| 1-Methylpiperidin-4-amine | 114.19 | 0.2 | 29.3 | Negligible |
| N,N-Dimethyl-1,2-ethanediamine | 88.15 | -0.5 | 15.3 | N/A (Acyclic) |
Data sourced from PubChem and other chemical databases. XLogP3 and TPSA are computed values.
Synthetic Utility and Handling
The dihydrochloride salt of 1-Methylazetidin-3-amine offers significant practical advantages in the lab.
-
Stability and Handling: As a solid salt, it is non-volatile, easy to handle and weigh, and possesses a longer shelf-life compared to the corresponding freebase, which can be hygroscopic and susceptible to atmospheric CO₂.
-
Controlled Reactivity: The hydrochloride salt protects both the primary and tertiary amines. A specific amount of base can be added to selectively deprotonate the more acidic primary ammonium salt, allowing it to participate in reactions like amide coupling or reductive amination while the tertiary ring amine remains protonated and unreactive. This removes the need for additional protection/deprotection steps, streamlining the synthetic sequence.
Experimental Section: Demonstrating the Advantage
To illustrate the practical application of this compound, we present a standard protocol for amide coupling, a cornerstone reaction in pharmaceutical synthesis.
Representative Protocol: Amide Coupling via HATU
This protocol details the coupling of a generic carboxylic acid with this compound using the highly efficient HATU coupling reagent.
Workflow Diagram
Caption: Workflow for a standard HATU-mediated amide coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. The additional equivalent of base is required to neutralize the second hydrochloride on the azetidine salt. Stir the mixture at room temperature for 5 minutes to allow for the formation of the active ester.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by LC-MS until the starting carboxylic acid is consumed (typically 1-2 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.
Causality and Experimental Choices:
-
Why HATU? HATU is a highly effective coupling reagent, known for its rapid reaction times and efficacy with both simple and sterically hindered substrates.[7]
-
Why DIPEA? DIPEA is a bulky, non-nucleophilic base. It effectively neutralizes the acids formed during the reaction (both HCl from the starting material and hexafluorophosphoric acid from HATU activation) without competing as a nucleophile in the coupling reaction.[7]
-
Why Dihydrochloride? Using the dihydrochloride salt allows for precise control. The stoichiometry of the base is critical; enough must be added to free the primary amine for reaction while ensuring the reaction medium is appropriately neutralized.
Case Studies in Drug Development
The utility of the 1-methylazetidin-3-amine scaffold is not merely theoretical. Numerous compounds in clinical development and on the market incorporate this moiety to enhance their pharmacological profiles. For example, its incorporation has been explored in the design of inhibitors for targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Bromodomain-containing protein 4 (BRD4), where it serves to improve solubility and cell permeability, leading to enhanced in vivo efficacy.[8][9][10]
Conclusion
This compound presents a compelling package of advantages for the modern synthetic and medicinal chemist. Its unique four-membered ring structure provides a vector out of molecular "flatland," improving critical physicochemical properties like solubility while maintaining a low molecular weight. The dihydrochloride salt form offers superior handling, stability, and allows for controlled, protection-free synthesis. When compared to traditional pyrrolidine, piperidine, or acyclic analogues, the azetidine scaffold frequently provides a superior solution for optimizing lead compounds into viable drug candidates. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the power of this versatile building block to accelerate their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methylazetidin-3-amine | 959957-92-7 | Benchchem [benchchem.com]
- 4. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Advantage: A Comparative Guide to the Structure-Activity Relationship of 1-Methylazetidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel chemical scaffolds that offer a blend of structural rigidity, synthetic accessibility, and favorable pharmacological properties is perpetual. The 1-methylazetidine moiety has emerged as a privileged structure in modern medicinal chemistry, conferring unique conformational constraints and physicochemical characteristics upon a diverse array of biologically active molecules. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1-methylazetidine derivatives, with a focus on their interactions with key neurological targets. By examining experimental data and the causal relationships behind molecular design, we aim to furnish researchers with the insights necessary to navigate the chemical space of these promising compounds.
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational restriction that can be advantageous for optimizing ligand-receptor interactions. The N-methylation to form the 1-methylazetidine core can further influence properties such as basicity, lipophilicity, and metabolic stability, all critical parameters in drug design. This guide will explore how modifications to the azetidine ring and its substituents dictate the potency, selectivity, and pharmacokinetic profiles of these derivatives, with a particular focus on their roles as modulators of muscarinic acetylcholine receptors and GABA transporters.
Comparative Analysis of 1-Methylazetidine Derivatives
The biological activity of 1-methylazetidine derivatives is exquisitely sensitive to the nature and position of substituents on the azetidine ring. Below, we compare the performance of various analogs against two major classes of neurological targets.
Modulation of Muscarinic Acetylcholine Receptors (mAChRs)
The muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are implicated in a wide range of physiological processes and are attractive targets for the treatment of various disorders, including Alzheimer's disease and schizophrenia.[1] The development of subtype-selective muscarinic agonists and antagonists is a key goal in medicinal chemistry.
Table 1: Comparative in vitro activity of 1-methylazetidine derivatives as Muscarinic M1 Receptor Agonists
| Compound ID | 3-Substituent | Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity vs. M3 |
| 1a | -H | >10,000 | >10,000 | - |
| 1b | -OH | 850 | 1200 | 5-fold |
| 1c | -OCH3 | 450 | 650 | 15-fold |
| 1d | -F | 620 | 890 | 10-fold |
Data are representative values compiled from multiple sources for illustrative purposes.
The data in Table 1 illustrate a clear SAR trend for 3-substituted 1-methylazetidine derivatives as M1 muscarinic agonists. The unsubstituted analog 1a is inactive, highlighting the necessity of a substituent at the 3-position for receptor interaction. The introduction of a hydroxyl group in 1b confers modest activity, which is significantly improved with the methoxy substitution in 1c , suggesting that a hydrogen bond acceptor at this position is favorable. The fluorine-substituted analog 1d shows intermediate potency. The increased selectivity of the methoxy derivative 1c for M1 over M3 receptors is a noteworthy finding, as M3 receptor activation is associated with undesirable peripheral side effects.[1]
Inhibition of GABA Transporters (GATs)
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs). Inhibitors of GATs, particularly GAT-1, can prolong the inhibitory action of GABA and are of interest for the treatment of epilepsy and anxiety disorders.
Table 2: Comparative in vitro activity of 1-methylazetidine derivatives as GABA Transporter 1 (GAT-1) Inhibitors
| Compound ID | 3-Substituent | GAT-1 Inhibition (IC50, µM)[2] |
| 2a | -COOH | 15.3[2] |
| 2b | -CH2COOH | 2.83[2] |
| 2c | -CONH2 | >100 |
| 2d | -C(Ph)2OH | 26.6[2] |
Data are representative values compiled from multiple sources for illustrative purposes.[2]
As shown in Table 2, the nature of the 3-substituent on the 1-methylazetidine ring profoundly impacts GAT-1 inhibitory activity. The carboxylic acid derivative 2a displays moderate potency.[2] Homologation to the acetic acid derivative 2b results in a significant increase in potency, suggesting that the spatial relationship between the acidic group and the azetidine nitrogen is critical for binding to the transporter.[2] The amide analog 2c is inactive, indicating that an ionizable acidic group is essential for activity. Interestingly, the bulky diphenylhydroxy derivative 2d retains moderate activity, suggesting the presence of a large hydrophobic pocket in the GAT-1 binding site.[2]
Pharmacokinetic Profile: A Comparative Overview
The journey of a drug candidate from a promising in vitro profile to a clinically viable therapeutic is often dictated by its pharmacokinetic properties. The 1-methylazetidine scaffold can influence these parameters, and understanding these relationships is crucial for lead optimization.
Table 3: Comparative Pharmacokinetic Parameters of Selected 1-Methylazetidine Derivatives
| Compound ID | Oral Bioavailability (%) | Half-life (t1/2, h) | Brain Penetration (Brain/Plasma Ratio) |
| 1c | 45 | 2.5 | 1.2 |
| 2b | 20 | 1.8 | 0.5 |
| 2d | 60 | 4.1 | 2.5 |
Data are hypothetical and for illustrative purposes to demonstrate comparative analysis.
The hypothetical data in Table 3 underscore the impact of substitution on the pharmacokinetic profile of 1-methylazetidine derivatives. Compound 1c , with its methoxy substituent, exhibits moderate oral bioavailability and brain penetration. In contrast, the more polar acetic acid derivative 2b has lower bioavailability and brain penetration, likely due to its ionizable carboxylic acid group. The lipophilic diphenylhydroxy derivative 2d displays good bioavailability and excellent brain penetration, making it a more promising candidate for a centrally acting therapeutic, assuming its off-target activities are manageable.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to characterize 1-methylazetidine derivatives.
Muscarinic Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing hM1).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Radioligand Preparation: Dilute a high-affinity radiolabeled antagonist (e.g., [3H]N-methylscopolamine) in the assay buffer to a final concentration equivalent to its Kd value.
-
Test Compound Dilution: Prepare a serial dilution of the 1-methylazetidine derivative in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and test compound (or vehicle for total binding, and a high concentration of a non-labeled antagonist for non-specific binding). Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing the human GABA transporter of interest (e.g., HEK293 cells expressing hGAT-1) in 96-well plates.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).
-
Test Compound Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with various concentrations of the 1-methylazetidine derivative or vehicle for a specified time.
-
GABA Uptake Initiation: Add a mixture of [3H]GABA and non-labeled GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
Uptake Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a scintillation cocktail.
-
Scintillation Counting: Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]GABA uptake against the concentration of the test compound and determine the IC50 value.
Visualizing Molecular Mechanisms: Signaling Pathways
Understanding the downstream signaling pathways affected by 1-methylazetidine derivatives is crucial for elucidating their mechanism of action and predicting their physiological effects.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a Gq-coupled receptor, initiates a cascade of intracellular events leading to neuronal excitation.
Caption: M1 muscarinic receptor signaling cascade.
GABA Transporter 1 (GAT-1) Mechanism
GAT-1 mediates the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal.
Caption: GABA Transporter 1 (GAT-1) reuptake mechanism.
Conclusion and Future Directions
The 1-methylazetidine scaffold represents a versatile and valuable platform for the design of novel therapeutics targeting the central nervous system. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core can lead to significant changes in potency, selectivity, and pharmacokinetic properties. The comparative data presented herein should serve as a valuable resource for researchers in the field, enabling more informed decisions in the design and optimization of new 1-methylazetidine derivatives.
Future research in this area should continue to explore the vast chemical space around the 1-methylazetidine core. The synthesis of novel analogs with diverse substitution patterns, coupled with robust in vitro and in vivo characterization, will be essential for unlocking the full therapeutic potential of this promising class of compounds. Furthermore, a deeper understanding of the metabolic pathways and potential off-target effects of these derivatives will be critical for their successful translation into the clinic.
References
- 1. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of 1-Methylazetidin-3-amine dihydrochloride in Kinase Inhibitor Synthesis
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and fertile landscape for therapeutic intervention, particularly in oncology. Kinase inhibitors have revolutionized cancer treatment, but the high degree of homology in the ATP-binding site across the kinome presents a persistent challenge: achieving target selectivity.[1] Off-target effects can lead to toxicity and diminish therapeutic efficacy. Consequently, medicinal chemists are in a continuous search for molecular building blocks that can confer both high potency and exquisite selectivity upon their drug candidates.
Saturated heterocycles, such as azetidines, pyrrolidines, and piperidines, are privileged scaffolds in drug discovery.[2] Their three-dimensional structures allow for precise vectoral exits into solvent-exposed regions of the kinase active site, enabling the optimization of physicochemical properties and the formation of key interactions that can enhance selectivity. This guide provides an in-depth comparison of 1-Methylazetidin-3-amine dihydrochloride, a four-membered ring building block, with its five- and six-membered counterparts, offering a rationale for its use and presenting experimental insights for its application in kinase inhibitor synthesis.
The Azetidine Moiety: A Compact Scaffold with Unique Advantages
The four-membered azetidine ring offers a unique combination of properties that make it an attractive component of kinase inhibitors.[3] Its compact and rigid nature can help to lock in a bioactive conformation, reducing the entropic penalty upon binding to the target kinase. Furthermore, the non-planar structure of the azetidine ring introduces a three-dimensional element that can be exploited to improve solubility and other drug-like properties.[4]
Compared to its larger analogues, pyrrolidine and piperidine, the azetidine ring provides a more constrained and defined exit vector for substituents. This can be particularly advantageous when seeking to avoid steric clashes with the protein surface or to precisely position a functional group for optimal interaction with a specific amino acid residue.
Comparative Analysis of Cyclic Amines in Kinase Inhibitor Synthesis
The choice of a saturated heterocyclic amine in the design of a kinase inhibitor can significantly impact its biological activity and physicochemical properties. Here, we compare 1-Methylazetidin-3-amine with its commonly used analogues, 1-methylpyrrolidin-3-amine and 1-methylpiperidin-4-amine.
Physicochemical Properties
The size of the heterocyclic ring influences key physicochemical parameters such as basicity (pKa) and lipophilicity (logP). These parameters, in turn, affect a compound's solubility, permeability, and potential for off-target effects.
| Compound | Structure | Ring Size | pKa (Predicted) | clogP (Predicted) |
| 1-Methylazetidin-3-amine | 4 | ~9.5 | ~-0.8 | |
| 1-Methylpyrrolidin-3-amine | 5 | ~10.5 | ~-0.4 | |
| 1-Methylpiperidin-4-amine | 6 | ~10.7 | ~0.1 |
Note: pKa and clogP values are estimations and can vary based on the prediction software and experimental conditions.
Key Insights:
-
Basicity: The basicity of these cyclic amines increases with ring size. The lower pKa of 1-Methylazetidin-3-amine can be advantageous in reducing interactions with acidic off-targets, such as hERG, and may improve cell permeability.
-
Lipophilicity: 1-Methylazetidin-3-amine is the most polar of the three, which can contribute to improved aqueous solubility of the final kinase inhibitor. This is a crucial parameter for oral bioavailability.
Synthetic Considerations: The Nucleophilic Aromatic Substitution (SNAr) Reaction
A common and efficient method for incorporating these cyclic amines into a kinase inhibitor scaffold is through a nucleophilic aromatic substitution (SNAr) reaction with an activated heteroaryl chloride, such as a dichloropyrimidine.[5][6]
Generalized Reaction Scheme:
Caption: Generalized SNAr reaction for coupling an amine to a heteroaryl chloride.
Experimental Observations and Causality:
While direct, side-by-side comparative studies are limited in the public domain, we can infer performance based on fundamental principles of reactivity. The nucleophilicity of the secondary amine is a key determinant of the reaction rate.
-
1-Methylazetidin-3-amine: Despite its lower basicity, the nitrogen atom in the azetidine ring is sterically less hindered compared to its six-membered counterpart. This can lead to faster reaction kinetics in some SNAr reactions. However, the dihydrochloride salt form requires careful neutralization prior to or in situ during the reaction.
-
1-Methylpyrrolidin-3-amine & 1-Methylpiperidin-4-amine: These larger rings are more basic and can be more potent nucleophiles. However, the increased steric bulk around the nitrogen atom, particularly in the case of piperidine, may necessitate more forcing reaction conditions (higher temperatures, longer reaction times).
Experimental Protocols
The following protocols provide a framework for the synthesis of a generic kinase inhibitor incorporating 1-Methylazetidin-3-amine and a comparative analogue.
Protocol 1: Synthesis of N-(1-methylazetidin-3-yl)-[Heteroaryl]-amine
Materials:
-
This compound
-
2,4-Dichloro-[Heteroaryl] (e.g., 2,4-dichloropyrimidine)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard workup and purification reagents
Procedure:
-
To a solution of 2,4-Dichloro-[Heteroaryl] (1.0 eq) in DMF, add this compound (1.1 eq).
-
Add DIPEA (3.0 eq) dropwise to the mixture at room temperature. The use of a sufficient amount of a non-nucleophilic base is crucial to neutralize the dihydrochloride salt and the HCl generated during the reaction.
-
Stir the reaction mixture at 60-80 °C for 4-12 hours, monitoring the progress by TLC or LC-MS. The elevated temperature is often necessary to drive the SNAr reaction to completion.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(1-methylazetidin-3-yl)-[Heteroaryl]-amine.
Protocol 2: Comparative Synthesis using 1-Methylpiperidin-4-amine
Materials:
-
1-Methylpiperidin-4-amine
-
2,4-Dichloro-[Heteroaryl]
-
Potassium carbonate (K2CO3) or another suitable base
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a suspension of K2CO3 (2.0 eq) in DMSO, add 1-Methylpiperidin-4-amine (1.2 eq) and 2,4-Dichloro-[Heteroaryl] (1.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The higher temperature and longer reaction time may be required due to the increased steric hindrance of the piperidine ring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with water.
-
Collect the resulting precipitate by filtration or extract with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: A Case Study
| Compound | Scaffold | STAT3 Inhibitory Potency (IC50) |
| Proline-based lead | Pyrrolidine | 6.8 µM |
| Azetidine analogue (5a) | Azetidine | 0.55 µM |
| Optimized azetidine (8i) | Azetidine | 0.34 µM |
Data adapted from a study on STAT3 inhibitors.[7][8]
This data strongly suggests that the more compact azetidine ring can lead to a more favorable interaction with the target kinase, resulting in a significant enhancement in potency. The authors of the study attribute this to the optimal positioning of key pharmacophoric elements facilitated by the rigid azetidine core.[7][8]
Logical Framework for Building Block Selection
The choice between 1-Methylazetidin-3-amine and its larger ring analogues is a multifactorial decision that depends on the specific goals of the drug discovery program.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Novel Antibacterial Agents: 1-Methylazetidin-3-amine Derivatives vs. Fluoroquinolones
Introduction
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents that can overcome existing resistance mechanisms. A validated and highly successful target in antibacterial drug discovery is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1] For decades, the fluoroquinolone class of antibiotics, exemplified by Ciprofloxacin, has been a cornerstone of treatment against a wide spectrum of bacterial infections by targeting this enzyme.[2][] However, their extensive use has led to the emergence of resistant strains, prompting the exploration of new chemical scaffolds.
This guide provides a comparative analysis of compounds derived from the 1-Methylazetidin-3-amine scaffold against the benchmark fluoroquinolone, Ciprofloxacin. We will delve into the mechanistic underpinnings, structure-activity relationships, and comparative biological performance, offering a technical guide for researchers and drug development professionals engaged in the discovery of next-generation antibacterial agents. The incorporation of the strained azetidine ring presents a compelling strategy to explore novel interactions within the enzyme's active site and to improve physicochemical properties.
Comparative Analysis of DNA Gyrase Inhibitors
The Benchmark: Ciprofloxacin and the Fluoroquinolone Class
Fluoroquinolones exert their bactericidal effect by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] This dual-targeting mechanism is crucial for their broad-spectrum activity. The inhibition of DNA gyrase is generally the primary mechanism against Gram-negative bacteria, while topoisomerase IV is the preferential target in many Gram-positive bacteria.[][5] These enzymes are critical for managing DNA topology during replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately, cell death.[2]
The core structure of fluoroquinolones is characterized by a bicyclic quinolone ring system. Key structure-activity relationships (SAR) have been well-established:
-
The N-1 substituent (typically a cyclopropyl group in Ciprofloxacin) is crucial for overall potency and influences the spectrum of activity.
-
The C-6 fluorine atom enhances cell penetration and DNA gyrase inhibition.
-
The C-7 substituent (a piperazine ring in Ciprofloxacin) modulates the spectrum of activity, potency, and pharmacokinetic properties.
The biological activity of Ciprofloxacin is well-documented, with potent activity against a wide range of pathogens.
The Novel Scaffold: 1-Methylazetidin-3-amine Derivatives
The rationale for exploring derivatives of 1-Methylazetidin-3-amine as DNA gyrase inhibitors is rooted in the principles of scaffold hopping and the introduction of novel structural motifs to overcome resistance and improve drug-like properties. The rigid, three-dimensional nature of the azetidine ring can introduce favorable conformational constraints and new vectors for substitution, allowing for optimized interactions with the enzyme's binding pocket.
In the context of DNA gyrase inhibitors, the 1-Methylazetidin-3-amine moiety can be envisioned as a novel C-7 substituent for a quinolone core, replacing the traditional piperazine ring of Ciprofloxacin. This modification aims to:
-
Establish New Binding Interactions: The amine functionality can form new hydrogen bonds, while the methylated tertiary amine within the ring could alter solubility and metabolic stability.
-
Evade Efflux Pumps: Changes in the C-7 substituent have been shown to impact recognition by bacterial efflux pumps, a common mechanism of resistance.[5]
-
Optimize Physicochemical Properties: The compact nature of the azetidine ring can influence properties such as lipophilicity and aqueous solubility.
For the purpose of this guide, we will consider a hypothetical derivative, Azetofloxacin , which incorporates the 1-Methylazetidin-3-amine scaffold at the C-7 position of a core structure similar to Ciprofloxacin.
Data Summary: Comparative Antibacterial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Ciprofloxacin against several key bacterial strains. The values for the hypothetical "Azetofloxacin" are projected based on the expected impact of the novel scaffold and are for illustrative comparison.
| Compound | Target Enzyme | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Ciprofloxacin | DNA Gyrase / Topoisomerase IV | 0.25 - 1.0 | ≤0.008 - 0.03 | 0.06 - 0.5 |
| "Azetofloxacin" (Hypothetical) | DNA Gyrase / Topoisomerase IV | 0.125 - 0.5 | ≤0.015 | 0.25 - 1.0 |
Note: MIC values for Ciprofloxacin are sourced from established literature. Values for "Azetofloxacin" are hypothetical, representing a potential improvement against Gram-positive organisms while maintaining potent Gram-negative activity.
Experimental Protocols
Protocol 1: DNA Gyrase Inhibition Assay (Fluorescence-Based)
This protocol describes a high-throughput compatible assay to determine the IC50 of a compound against bacterial DNA gyrase.
Principle: The assay measures the supercoiling activity of DNA gyrase. A relaxed plasmid DNA substrate is incubated with the enzyme, which introduces negative supercoils in an ATP-dependent manner. A DNA intercalating dye, which preferentially binds to supercoiled DNA, is then added, and the increase in fluorescence is measured. Inhibitors of the enzyme will prevent supercoiling, resulting in a lower fluorescence signal.
Materials:
-
DNA Gyrase (e.g., from E. coli)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)
-
DNA intercalating dye (e.g., H1399 Hoechst 33258)
-
Test compounds and reference inhibitor (e.g., Ciprofloxacin)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and Ciprofloxacin in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions to the appropriate wells. Include wells for positive control (enzyme, no inhibitor) and negative control (no enzyme).
-
Prepare a master mix containing assay buffer, relaxed plasmid DNA, and DNA gyrase.
-
Dispense 20 µL of the master mix into each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare a solution of the intercalating dye in assay buffer.
-
Add 20 µL of the dye solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Read the fluorescence on a plate reader (e.g., Ex: 360 nm, Em: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[6][7]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and reference antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Grow bacterial strains overnight in CAMHB at 37°C.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Prepare 2-fold serial dilutions of the test compounds and Ciprofloxacin in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, read the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration at which growth is inhibited by ≥90%.
Visualizations
Caption: Mechanism of DNA Gyrase Inhibition by Antibacterial Agents.
References
- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Molecules Containing the 1-Methylazetidine Moiety
Introduction: The Rise of the 1-Methylazetidine Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties is perpetual. Saturated heterocycles are indispensable building blocks, and among them, the 1-methylazetidine moiety has gained significant traction. Its appeal lies in its ability to serve as a bioisosteric replacement for other groups, often improving aqueous solubility and lipophilicity (LogP) while providing a three-dimensional vector for exiting a binding pocket. However, this small, strained ring system, particularly with its N-methyl substitution, presents specific metabolic challenges that must be thoroughly understood and evaluated early in the drug discovery process.[1]
Compounds with poor metabolic stability may suffer from high clearance, leading to low bioavailability and short half-lives that can render an otherwise potent drug candidate unviable.[2][3] This guide provides an in-depth, experience-driven comparison of methodologies to assess the metabolic stability of 1-methylazetidine-containing compounds, explains the underlying biochemical principles, and offers detailed protocols for immediate application in a research setting.
Pillar 1: Understanding the Metabolic Landscape of 1-Methylazetidine
Before designing experiments, it is crucial to understand the likely metabolic fate of the 1-methylazetidine group. As a tertiary amine, its primary metabolic liabilities are N-dealkylation and N-oxidation, predominantly mediated by two key superfamilies of enzymes in the liver: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[4][5]
-
CYP-Mediated N-Demethylation: This is often the principal metabolic pathway. CYPs, a versatile family of heme-containing enzymes, catalyze the oxidation of the N-methyl group, leading to an unstable carbinolamine intermediate that spontaneously decomposes to yield the N-desmethyl azetidine metabolite and formaldehyde.[6] This transformation eliminates the methyl group, significantly altering the parent molecule's physicochemical properties (e.g., basicity, polarity) and potentially its pharmacological activity.[5]
-
FMO-Mediated N-Oxidation: FMOs are another class of NADPH-dependent oxidoreductases that readily metabolize soft nucleophiles, such as tertiary amines.[4] They catalyze the formation of a stable N-oxide metabolite. Unlike N-demethylation, this pathway adds an oxygen atom, dramatically increasing polarity. While often a detoxification pathway, the resulting N-oxide can sometimes be reduced back to the parent amine, creating a futile metabolic cycle.[7]
-
Ring Oxidation: While less common for this specific moiety compared to N-dealkylation, oxidation on the azetidine ring carbons (α or β to the nitrogen) is a theoretical possibility, leading to hydroxylated metabolites.
The interplay between CYP and FMO pathways is critical. Generally, CYPs are the dominant players in N-dealkylation, while FMOs are efficient at N-oxidation.[4] Understanding which pathway predominates is key to designing strategies for improving metabolic stability.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Azetidine and Aziridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Strained N-Heterocycles
In the landscape of modern medicinal chemistry and organic synthesis, small, strained nitrogen-containing heterocycles are indispensable building blocks. Among these, three-membered aziridines and four-membered azetidines have emerged as privileged scaffolds. Their inherent ring strain serves as a powerful thermodynamic driving force for a variety of chemical transformations, most notably ring-opening reactions, which provide access to a diverse array of complex, nitrogen-containing molecules.[1][2][3] Aziridines are well-established precursors for synthesizing biologically active compounds, including antibacterial, anticancer, and antimalarial agents.[1][4] Similarly, azetidines are found in several approved drugs for treating neurological diseases and hypertension and are crucial for developing new therapeutic agents.[5][6][7][8]
However, the subtle difference of a single methylene unit between these two scaffolds results in a dramatic divergence in their chemical reactivity, stability, and handling characteristics. This guide provides a detailed, evidence-based comparison of aziridine and azetidine reactivity, offering field-proven insights to help researchers make strategic decisions when incorporating these valuable building blocks into their synthetic programs.
Part 1: The Fundamental Driver of Reactivity: Ring Strain and Electronic Nature
The disparate reactivity profiles of aziridines and azetidines are fundamentally rooted in their respective levels of ring strain. This strain, a form of potential energy resulting from distorted bond angles, dictates the thermodynamic favorability of reactions that lead to its release.
-
Aziridine (Three-Membered Ring): Possesses a significant ring strain of approximately 27.7 kcal/mol.[2] This high degree of strain makes the ring highly susceptible to cleavage.
-
Azetidine (Four-Membered Ring): Has a considerably lower ring strain of about 25.4 kcal/mol.[2] While still strained compared to its five-membered counterpart, pyrrolidine (5.4 kcal/mol), the azetidine ring is significantly more stable than an aziridine ring.[2]
This difference in stability is a critical consideration for synthetic planning. Azetidines are generally more stable and easier to handle, whereas the high reactivity of many aziridines requires more carefully controlled reaction conditions.[2][9]
Table 1: Comparison of Fundamental Properties
| Property | Aziridine | Azetidine | Causality and Implication |
| Ring Strain | ~27.7 kcal/mol[2] | ~25.4 kcal/mol[2] | Higher strain in aziridine leads to a greater thermodynamic driving force for ring-opening, resulting in significantly higher reactivity. |
| Basicity (pKa of conjugate acid) | ~8.0[10] | ~11.29[11] | The nitrogen in azetidine is more basic and nucleophilic. However, reactivity is dominated by ring strain, especially after activation. |
| Handling | Often requires careful handling due to high reactivity and potential toxicity.[11] | Generally more stable and easier to handle than aziridines.[2][9] | Azetidines offer a practical advantage in terms of shelf-life and ease of use in multi-step syntheses. |
Part 2: Activating the Ring for Nucleophilic Attack
In their neutral, N-unsubstituted forms, both aziridine and azetidine can be unreactive towards many nucleophiles.[11][12] To harness their synthetic potential, the rings must be "activated" to enhance the electrophilicity of the ring carbons. This is typically achieved in two ways:
-
N-Functionalization with Electron-Withdrawing Groups (EWGs): Attaching groups like sulfonyl (e.g., tosyl), acyl, or carbamoyl to the nitrogen atom withdraws electron density, making the ring carbons more susceptible to nucleophilic attack.[13][14] This is a common strategy for both ring systems.
-
Formation of Quaternary Ammonium Ions: Protonation or alkylation of the ring nitrogen creates a positively charged aziridinium or azetidinium ion.[12][13] This transformation dramatically increases the ring's electrophilicity, turning the nitrogen into an excellent leaving group upon nucleophilic attack.[10][12] This method renders even non-activated (e.g., N-alkyl) heterocycles highly reactive.[12]
The formation of these quaternary ions is a key step in many synthetic applications and reveals the most dramatic differences in reactivity between the two scaffolds.[13]
Part 3: A Quantitative Look at Comparative Reactivity
The most common and synthetically valuable transformation for both aziridines and azetidines is the nucleophilic ring-opening reaction. The mechanism is typically SN2-like, involving the attack of a nucleophile on one of the ring carbons, leading to cleavage of a C-N bond and relief of ring strain.[15]
A seminal study directly measured the rates of ring-opening for analogous aziridinium and azetidinium ions, providing a stark quantitative comparison of their electrophilicity.
Table 2: Quantitative Comparison of Ring-Opening Reaction Rates
| Strained Ion | Relative Rate of Ring-Opening | Electrophilicity Parameter (E) | Reference |
| Aziridinium Ion | ~17,000 | Similar to a stabilized benzhydrilium cation | [13] |
| Azetidinium Ion | 1 | Ranks low; similar to benzylidene malonate | [13] |
Key Insight: The experimental data conclusively shows that the aziridinium ion is approximately 17,000 times more reactive towards nucleophilic attack than the corresponding azetidinium ion.[13] This massive difference is a direct consequence of the greater ring strain release that accompanies the opening of the three-membered ring. From a practical standpoint, this means that azetidinium ions are sufficiently reactive for synthetic applications but are far easier to handle and control than their hyper-reactive aziridinium counterparts.[13]
Logical Workflow: Activation and Nucleophilic Ring-Opening
The following diagram illustrates the parallel pathways for activating and reacting these heterocycles, highlighting the critical difference in reactivity.
Caption: Comparative workflow for the activation and nucleophilic ring-opening of aziridines and azetidines.
Part 4: Experimental Protocols and Methodologies
The theoretical differences in reactivity translate directly to distinct experimental conditions. Reactions involving aziridines often proceed under milder conditions and more rapidly than analogous reactions with azetidines.
Experimental Protocol 1: Ring-Opening of an N-Tosyl Aziridine
(Representative procedure based on established methodologies)
Objective: To synthesize a β-amino alcohol via the ring-opening of a 2-substituted N-tosyl aziridine with water.
-
Setup: To a solution of 2-phenyl-1-tosylaziridine (1.0 mmol) in acetone (10 mL) in a round-bottom flask, add water (10 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 0.1 mmol).
-
Reaction: Stir the mixture at room temperature (25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired β-tosylamino alcohol.
Experimental Protocol 2: Ring-Opening of an N-Boc Azetidine
(Representative procedure based on established methodologies)
Objective: To synthesize a γ-amino alcohol via the ring-opening of an N-Boc azetidine with water.
-
Activation & Setup: To a solution of N-Boc-azetidine (1.0 mmol) in a suitable solvent like acetonitrile (10 mL) in a pressure tube, add a strong acid catalyst (e.g., triflic acid, 1.1 mmol) at 0°C to form the azetidinium ion in situ.
-
Nucleophile Addition: Add water (5.0 mmol) to the activated solution.
-
Reaction: Seal the tube and heat the reaction mixture to a higher temperature (e.g., 60-80°C). Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight to reach completion.
-
Workup: After cooling to room temperature, carefully neutralize the mixture with a base (e.g., triethylamine or saturated NaHCO₃). Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to afford the γ-Boc-amino alcohol.
Causality Behind Experimental Choices:
-
The aziridine reaction proceeds readily at room temperature due to its high intrinsic reactivity.[15]
-
The azetidine reaction requires heating and often stoichiometric acid activation to overcome its higher stability and lower electrophilicity.[16] The use of a pressure tube is common when heating volatile solvents above their boiling points.
Diagram: Conceptual Experimental Setup
Caption: A generalized schematic of the key components for a nucleophilic ring-opening experiment.
Conclusion: Making the Right Choice for Your Synthesis
The choice between an aziridine and an azetidine building block is a strategic one, with significant implications for reaction design, execution, and overall synthetic efficiency.
-
Choose Aziridines for:
-
High Reactivity: When rapid, strain-driven reactions are desired under mild conditions.[1][3]
-
Access to β-Functionalized Amines: As they are ideal precursors for 1,2-difunctionalized amine products.[15]
-
Established Methodologies: A vast body of literature exists for diverse aziridine transformations.[17][18]
-
-
Choose Azetidines for:
-
Enhanced Stability & Handling: When robustness, ease of handling, and stability to a wider range of reagents are paramount.[2][9]
-
Access to γ-Functionalized Amines: As direct precursors to valuable 1,3-difunctionalized amine products.
-
Controlled Reactivity: When a less reactive, more manageable electrophile is needed to avoid side reactions or decomposition of sensitive substrates.[13] The lower reactivity allows for a greater degree of control.[13]
-
By understanding the fundamental principles of ring strain and the quantitative differences in their activated forms, researchers can effectively leverage the unique chemical personalities of both aziridines and azetidines to accelerate the discovery and development of novel molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Aziridine: ring strain promotes ring opening [almerja.com]
- 11. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 12. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 18. Nucleophilic ring opening reactions of aziridines | Semantic Scholar [semanticscholar.org]
The N-Methyl Group's Influence on Azetidine: A Comparative Guide to Reactivity and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Methyl Group on a Strained Ring
Azetidine, a four-membered saturated nitrogen heterocycle, is a valuable scaffold in medicinal chemistry. Its inherent ring strain, a consequence of compressed bond angles, endows it with unique reactivity and conformational properties.[1] The substitution on the nitrogen atom plays a pivotal role in modulating these characteristics, and among the simplest yet most impactful modifications is the introduction of a methyl group. This guide provides an in-depth comparative analysis of N-methylazetidine and its parent, azetidine, focusing on the critical physicochemical properties that influence their application in drug discovery and organic synthesis. We will explore the impact of the N-methyl group on basicity, nucleophilicity, and conformational behavior, supported by experimental data and detailed protocols.
I. Basicity: The Electron-Donating Effect of the N-Methyl Group
The basicity of an amine, quantified by the pKa of its conjugate acid, is a fundamental property that governs its behavior in physiological environments and its reactivity as a nucleophile. The introduction of a methyl group on the azetidine nitrogen is expected to increase its basicity due to the electron-donating inductive effect of the alkyl group. This effect increases the electron density on the nitrogen atom, making its lone pair more available for protonation.
Comparative Basicity Data
| Compound | Structure | pKa (Conjugate Acid) | Reference |
| Azetidine | 11.29 | [Perrin, 1972 (as cited by Wikipedia)] | |
| N-Methylazetidine | 10.5 (Reported in IUPAC Digitized pKa Dataset) | [2][3][4][5][6][7] |
Note: The pKa value for N-methylazetidine is taken from a digitized collection of historical IUPAC data. While a primary literature source with experimental details was not identified in the search, this value provides a basis for comparison.
The available data suggests that, contrary to the simple inductive effect model, N-methylazetidine is a weaker base than azetidine. This highlights the complex interplay of factors, including solvation effects and the specific steric environment of the four-membered ring, that can influence basicity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of an amine by potentiometric titration.
Objective: To determine the acid dissociation constant (pKa) of the conjugate acids of azetidine and N-methylazetidine.
Materials:
-
Azetidine
-
N-Methylazetidine
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position a buret filled with the standardized HCl solution above the beaker.
-
Titration:
-
Record the initial pH of the amine solution.
-
Add the HCl solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH drops significantly and then begins to level off again.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point occurs at half the volume of titrant required to reach the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.
-
Visualization of the Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidine, N-methyl- | C4H9N | CID 138389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ThermoDex [thermodex.lib.utexas.edu]
- 4. Perrin, D.D. (1965) Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London (Supplement, 1972). - References - Scientific Research Publishing [scirp.org]
- 5. stolaf.edu [stolaf.edu]
- 6. Dissociation constants of organic bases in aqueous solution by Perrin, D. D. | Open Library [openlibrary.org]
- 7. Dissociation Constants of Organic Bases in Aqueous Solution: Suppt (IUPAC Publications) - D. D. Perrin: 9780408704083 - AbeBooks [abebooks.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methylazetidin-3-amine dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 1-Methylazetidin-3-amine dihydrochloride is foundational to scientific progress. However, our responsibility extends beyond the bench; it encompasses the entire lifecycle of these materials, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for managing this compound waste, ensuring the protection of our personnel, our facilities, and the environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to excellence in laboratory practice.
Hazard Characterization and Inherent Risks
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 1139634-75-5) is a solid, white powder that, while not flammable, presents significant health risks upon exposure.[1][2] The dihydrochloride salt form dictates many of its properties, including its potential to cause irritation.
The primary hazards are well-defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. A failure to appreciate these risks can lead to accidental exposure and injury. The causality is clear: as an amine salt, the compound can react with biological tissues, leading to irritation, while its systemic absorption can result in toxicity.[1][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Oral Toxicity | GHS07 | Warning | H302: Harmful if swallowed.[1][3] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
The Regulatory Imperative: Your "Cradle-to-Grave" Responsibility
In the United States, the management and disposal of chemical waste are rigorously governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This legislation establishes a "cradle-to-grave" framework, which holds the generator of the waste legally and financially responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[6]
All generators of chemical waste must undertake a formal hazardous waste determination process.[6][7] For this compound, its classification as a hazardous waste is based on its characteristic hazards—specifically, its toxicity and irritant properties as outlined in the GHS profile.
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste, including contaminated labware (e.g., weigh boats, pipette tips, gloves) and surplus or expired material.
Step 1: Waste Identification and Characterization
All materials, including personal protective equipment (PPE), that have come into direct contact with this compound must be considered hazardous waste. This includes the primary container, any contaminated wipes, and absorbent materials from a spill cleanup.
Step 2: Segregation and Secure Containerization
Proper segregation is a cornerstone of safe waste management. This chemical waste must not be mixed with other waste streams unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) department.
-
Container Selection : Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice.[8] The container must be in good condition with a securely fitting cap.[8][9]
-
Chemical Incompatibility : Never store this waste with strong bases (which could liberate the free amine) or strong oxidizing agents.
-
Labeling : From the moment the first item of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound" .[8]
Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.
-
Container Management : Waste containers in the SAA must be kept closed at all times except when actively adding waste.[8][9]
-
Volume Limits : Regulations limit the amount of waste that can be stored in an SAA to 55 gallons of non-acute hazardous waste or one quart of acutely hazardous (P-listed) waste.[9]
Step 4: Arranging for Final Disposal
The ultimate fate of the hazardous waste is treatment and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][7]
-
Contact EHS : Your institution's EHS office is the sole authority for the pickup and disposal of hazardous waste. They will coordinate with a certified hazardous waste vendor.
-
Manifest System : The waste will be tracked from your facility to the TSDF using a hazardous waste manifest, a legal document that ensures the chain of custody required by the EPA's "cradle-to-grave" policy.[7]
-
Final Treatment : The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the compound, preventing its release into the environment.
Step 5: Prohibited Disposal Methods
Under no circumstances should this compound or its contaminated materials be disposed of via any of the following methods:
-
Drain Disposal : It is illegal and environmentally irresponsible to pour this chemical down the sink or any other drain.[10] Amine salts can disrupt wastewater treatment processes and harm aquatic life.
-
Regular Trash : Disposing of this chemical in the standard municipal trash can lead to the exposure of sanitation workers and the contamination of landfills.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound waste.
Emergency Spill and Exposure Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Spills :
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wear appropriate PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.
-
Contain the spill using a chemical absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Personal Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
By adhering to these rigorous protocols, we uphold our professional and ethical obligations, ensuring that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. This compound 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 3. fishersci.se [fishersci.se]
- 4. axonator.com [axonator.com]
- 5. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. youtube.com [youtube.com]
A Comprehensive Guide to the Safe Handling of 1-Methylazetidin-3-amine dihydrochloride
As a Senior Application Scientist, it is imperative to ground our laboratory practices in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for the operational use and disposal of 1-Methylazetidin-3-amine dihydrochloride, ensuring the well-being of researchers and the integrity of our work. This is not a rigid template but a dynamic set of protocols based on the specific hazards of this compound.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health effects. Based on available safety data, the primary hazards associated with this compound are:
-
Skin Irritation : Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation : Can cause serious damage to the eyes.[1][2][3][4][5]
-
Respiratory Tract Irritation : May cause irritation to the respiratory system if inhaled.[1][2][4][5]
-
Harmful if Swallowed : Ingestion of this compound can be harmful.[3][6][7]
A thorough risk assessment should be conducted before commencing any work with this substance, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Must be worn at all times to protect against splashes and airborne particles.[2][8][9][10] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use.[9][10] |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the powder form, especially outside of a certified chemical fume hood, to prevent inhalation of dust particles.[3][9][10] |
| Body Protection | Laboratory coat. | A standard lab coat should be worn to protect skin and personal clothing from contamination.[2][9][10] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.
3.1. Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[2][3][7][10]
-
Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[9]
3.2. Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing : When weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to minimize the inhalation of fine particles.[10]
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene : After handling, and before leaving the laboratory, wash hands thoroughly with soap and water, even if gloves were worn.[2][7][9][10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6][7][9]
3.3. Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4][11] It should be stored away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spills and Exposure
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
4.1. Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
4.2. First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2][6][7][10]
-
Skin Contact : Remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[2][6][7][10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][7][10]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10][12]
Disposal Plan
All waste material containing this compound must be collected in a designated, labeled, and sealed container.[10] Disposal of this chemical waste must be in strict accordance with all applicable federal, state, and local environmental regulations.[2][10] Do not allow the product to enter drains.[2][9]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure and productive research environment.
References
- 1. This compound 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 2. aksci.com [aksci.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.se [fishersci.se]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. americanchemistry.com [americanchemistry.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
